Pelitrexol
Beschreibung
This compound is a water soluble antifolate with anti-proliferative activity. This compound inhibits activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme of the de novo purine synthesis pathway essential for cell proliferation. Enzyme inhibition reduces the purine nucleotides pool required for DNA replication and RNA transcription. As a result, this agent causes cell cycle arrest in S-phase, and ultimately inhibits tumor cell proliferation
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPTIPQEVJERB-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196245 | |
| Record name | Pelitrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446022-33-9 | |
| Record name | Pelitrexol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelitrexol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pelitrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELITREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pelitrexol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitrexol (AG2037) is a potent, second-generation antifolate agent designed to selectively target and inhibit key enzymes in the de novo purine biosynthesis pathway. Its primary mechanism of action involves the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme for the synthesis of purine precursors essential for DNA and RNA replication. Additionally, this compound demonstrates a secondary mechanism by inhibiting the mTORC1 signaling pathway. This dual-action profile leads to the disruption of cellular proliferation, induction of cell cycle arrest, and ultimately, tumor growth suppression. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
This compound's principal mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This step is essential for the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are the building blocks of DNA and RNA.
By acting as a competitive inhibitor of GARFT, this compound effectively blocks the synthesis of purines. This leads to a depletion of the intracellular purine nucleotide pool, which in turn stalls DNA replication and RNA synthesis, ultimately leading to an arrest of the cell cycle and inhibition of tumor cell proliferation.
Enzyme Inhibition Kinetics
This compound, also known as AG2034, is a potent inhibitor of human GARFT with a Ki value of 28 nM[1]. The inhibition kinetics demonstrate a high affinity of this compound for the enzyme's active site.
| Parameter | Value | Enzyme | Reference |
| Ki | 28 nM | Human GARFT | [1] |
Secondary Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway
In addition to its primary target, this compound also exerts an inhibitory effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and metabolism. This compound's inhibition of mTORC1 is mediated by a reduction in the levels of GTP-bound Ras homolog enriched in brain (Rheb), an obligate activator of mTORC1.[2]
The inhibition of GARFT by this compound leads to a decrease in intracellular guanine nucleotides.[2] This reduction in the guanine nucleotide pool is thought to impair the function of Rheb, thereby preventing the activation of mTORC1. Downstream, the inhibition of mTORC1 leads to a dose-dependent decrease in the phosphorylation of key effector proteins, including ribosomal protein S6 (S6RP) and S6 kinase 1 (S6K1). This disruption of the mTORC1 pathway contributes to the anti-proliferative effects of this compound.
Cellular Effects of this compound
The dual inhibition of GARFT and mTORC1 by this compound results in significant anti-proliferative effects in cancer cells. These effects are primarily manifested as cell cycle arrest and a reduction in cell viability.
Cell Cycle Arrest
This compound treatment leads to a prominent arrest of the cell cycle, primarily in the G1 phase. In NCI-H460 non-small-cell lung cancer (NSCLC) cells, treatment with 100 nM this compound for 48 hours resulted in a 63% accumulation of cells in the G1 phase of the cell cycle. This G1 arrest is a direct consequence of the depletion of purine nucleotides required for entry into the S phase, where DNA replication occurs.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 4 | |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 2.9 |
Pharmacokinetics
Clinical pharmacokinetic data for this compound is limited in the publicly available literature. Further investigation into clinical trial data is required to provide a comprehensive summary of its pharmacokinetic parameters, such as Cmax, AUC, and clearance.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Proteins
This protocol describes the methodology for assessing the phosphorylation status of mTOR pathway proteins following this compound treatment.
1. Cell Lysis and Protein Quantification:
-
Culture cancer cells (e.g., A549, NCI-H460) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for the specified duration (e.g., 0-1000 nM for 16 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and S6RP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
1. Cell Preparation and Treatment:
-
Seed cancer cells (e.g., NCI-H460) at an appropriate density.
-
Treat the cells with this compound at the desired concentration and for the specified time (e.g., 100 nM for 48 hours).
-
Include an untreated control group.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising anti-cancer agent with a well-defined dual mechanism of action. Its primary inhibition of GARFT disrupts the fundamental process of purine biosynthesis, leading to a potent anti-proliferative effect. The secondary inhibition of the mTORC1 pathway further contributes to its efficacy. The data presented in this guide, including enzyme inhibition kinetics and in vitro cytotoxicity, underscore the potential of this compound as a therapeutic agent. The detailed experimental protocols provide a framework for researchers to further investigate its mechanism and clinical applications. Future research should focus on elucidating the full pharmacokinetic profile of this compound and expanding the evaluation of its efficacy across a broader range of cancer types.
References
Pelitrexol: An In-Depth Technical Guide to a GARFT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] By targeting this essential metabolic process, this compound effectively depletes the intracellular pool of purine nucleotides, which are vital for DNA replication, RNA transcription, and various cellular signaling processes.[3][4] This targeted inhibition leads to cell cycle arrest and has demonstrated significant anti-proliferative activity in preclinical models of cancer.[1] Furthermore, this compound's mechanism of action extends to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, by reducing the levels of GTP-bound Rheb, an obligate activator of mTORC1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.
Introduction
This compound is a water-soluble antifolate that was rationally designed to target GARFT, the first folate-dependent enzyme in the de novo purine synthesis pathway. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides. By inhibiting GARFT, this compound offers a targeted approach to cancer therapy. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the biochemical properties, cellular effects, and methodologies for studying this promising anti-cancer agent.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid |
| Synonyms | AG2037, AG-2037 |
| Molecular Formula | C₂₀H₂₅N₅O₆S |
| Molecular Weight | 463.51 g/mol |
| CAS Number | 446022-33-9 |
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of GARFT. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), an early step in the de novo synthesis of purines. Inhibition of this step leads to a depletion of the intracellular pool of guanine and adenine nucleotides.
The reduction in guanine nucleotides has a significant downstream effect on the mTORC1 signaling pathway. The activation of mTORC1 is dependent on the small GTPase Rheb, which is active in its GTP-bound state. By depleting the guanine nucleotide pool, this compound reduces the levels of GTP-bound Rheb, thereby inhibiting mTORC1 activity. This dual mechanism of action, targeting both nucleotide synthesis and a key cell growth pathway, underscores the therapeutic potential of this compound.
Signaling Pathways
The following diagrams illustrate the de novo purine biosynthesis pathway and the subsequent impact of GARFT inhibition on the mTORC1 signaling cascade.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 4 | |
| CCRF-CEM | Human T-cell Leukemia | 2.9 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 10-30 (inhibition of p-S6RP) |
Table 2: Enzyme Inhibition and In Vivo Efficacy
| Parameter | Value | Conditions | Reference |
| Ki for human GARFT | 28 nM | ||
| Tumor Growth Inhibition | 64% | 10 mg/kg in NSCLC xenograft mice | |
| Tumor Growth Inhibition | 69% | 20 mg/kg in NSCLC xenograft mice | |
| Cell Cycle Arrest | 63% accumulation in G1 phase | 100 nM in NCI-H460 cells |
Table 3: Clinical Pharmacokinetic and Dosing Information (Phase I)
| Parameter | Value | Study Population | Reference |
| Maximum Tolerated Dose (MTD) | 540 mg/m²/infusion | Patients with advanced solid tumors | |
| Recommended Phase II Dose (RP2D) | 540 mg/m²/week for 3 weeks, every 4 weeks | Patients with advanced solid tumors | |
| Terminal Half-life | 85 hours | Patients with advanced solid tumors |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
GARFT Enzyme Inhibition Assay
This protocol is adapted from established spectrophotometric methods for measuring GARFT activity.
Objective: To determine the inhibitory constant (Ki) of this compound against purified human GARFT.
Materials:
-
Purified recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolic acid (DDATHF) as a stable analog of 10-formyltetrahydrofolate
-
This compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
GAR solution (final concentration, e.g., 100 µM)
-
DDATHF solution (final concentration, e.g., 50 µM)
-
This compound dilution or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the purified GARFT enzyme to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of the product.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of the mTORC1 Pathway
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent inhibitor of GARFT with a well-defined mechanism of action that leads to the depletion of purine nucleotides and subsequent inhibition of the mTORC1 signaling pathway. Preclinical studies have demonstrated its significant anti-proliferative and anti-tumor effects. The detailed experimental protocols and compiled quantitative data in this guide provide a valuable resource for the further investigation and development of this compound as a potential therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate its clinical potential.
References
Pelitrexol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purine nucleotides, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols and data are presented to support its potential as a research tool and therapeutic agent.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid.[1] Its chemical structure is characterized by a pteridine-like core linked to a thiophene and a glutamic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | [1][2] |
| SMILES | CC1=C(SC(=C1)C(=O)N--INVALID-LINK--C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | [2] |
| Molecular Formula | C₂₀H₂₅N₅O₆S | [3] |
| Molecular Weight | 463.51 g/mol | |
| Appearance | White solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA.
By inhibiting GARFT, this compound leads to a depletion of the intracellular purine pool. This, in turn, has downstream effects on other critical cellular processes, most notably the mTORC1 signaling pathway. The reduction in GTP levels, a direct consequence of purine depletion, impairs the activation of the small GTPase Rheb, a key activator of mTORC1. Inhibition of mTORC1 signaling further contributes to the anti-proliferative effects of this compound by suppressing protein synthesis and cell growth.
Pharmacological Properties
Pharmacokinetics
A phase I clinical trial of intravenous this compound in patients with solid tumors provided key pharmacokinetic data. The plasma concentrations of this compound declined in a triexponential manner with a terminal half-life of approximately 85 hours. The pharmacokinetics were found to be linear over the studied dose range.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-life (t½) | ~85 hours | |
| Pharmacokinetics | Linear |
ADME (Absorption, Distribution, Metabolism, Excretion)
Detailed ADME studies for this compound are not extensively published. However, the long terminal half-life suggests a wide distribution in the body. As an antifolate, it is likely transported into cells via folate transporters. Metabolism is expected to occur in the liver, a common site for drug metabolism. The primary route of excretion has not been definitively established in publicly available literature.
Biological Activity and Efficacy
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in preclinical tumor models.
Table 3: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC₅₀ | Notes | Reference |
| CCRF-CEM | Human Leukemia | 2.9 nM | ||
| NCI-H460 | Non-small cell lung cancer | Not specified | Induces G1 cell cycle arrest at 100 nM | |
| A549 | Non-small cell lung cancer | Not specified | Inhibits mTORC1 activity at 150 nM |
Table 4: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Outcome | Reference |
| C3H mammary murine tumor | Not specified | More potent than lometrexol at inhibiting tumor growth | |
| Pancreatic human xenografts | Not specified | Greater efficacy than lometrexol |
Experimental Protocols
GARFT Inhibition Assay (General Protocol)
A continuous kinetic assay can be employed to determine the inhibitory activity of this compound against GARFT. This type of assay typically measures the enzymatic reaction in real-time, often through a coupled enzymatic system that produces a spectrophotometrically detectable product.
Methodology:
-
Reagent Preparation: Prepare solutions of purified GARFT enzyme, its substrates (e.g., glycinamide ribonucleotide and a folate cofactor), and a range of this compound concentrations. For a coupled assay, also prepare the necessary coupling enzymes and their chromogenic substrate.
-
Reaction Setup: In a microplate, combine the GARFT enzyme, its substrates, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction, typically by adding ATP.
-
Data Acquisition: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound.
Western Blot Analysis of mTORC1 Pathway
Western blotting can be used to assess the phosphorylation status of key proteins in the mTORC1 pathway, such as S6 Kinase (S6K) and 4E-BP1, following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., A549) with this compound for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of S6K and 4E-BP1.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
This compound is a well-characterized inhibitor of GARFT with potent anti-proliferative activity. Its clear mechanism of action, involving the disruption of de novo purine biosynthesis and subsequent inhibition of the mTORC1 pathway, makes it a valuable tool for cancer research. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel antifolate agents. While its clinical development was halted due to limited single-agent efficacy, its potent and specific mechanism of action continues to be of interest in combination therapies and for understanding the intricacies of cancer cell metabolism.
References
Pelitrexol's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitrexol (AG2034) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purines, essential building blocks for DNA and RNA, this compound effectively halts cellular proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression. It details the molecular pathways affected by purine depletion, leading to a G1 phase cell cycle arrest, and explores the role of key regulatory proteins. This document also provides comprehensive experimental protocols for studying these effects and presents available quantitative data to support the described mechanisms.
Introduction
The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Antimetabolites, which interfere with the synthesis of nucleic acids, are a well-established class of anticancer agents. This compound is a folate analog that specifically targets the de novo purine synthesis pathway, offering a focused approach to disrupting cancer cell proliferation. Understanding the precise impact of this compound on cell cycle dynamics is crucial for its optimal use in research and clinical settings.
Mechanism of Action: Inhibition of GARFT and Purine Depletion
This compound's primary mechanism of action is the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT catalyzes a crucial step in the de novo synthesis of purines, which are essential for the formation of adenosine and guanosine nucleotides. These nucleotides are vital for DNA and RNA synthesis, as well as for various cellular energy and signaling processes.
By inhibiting GARFT, this compound leads to a rapid depletion of the intracellular pool of purine nucleotides. This purine-deficient state triggers a cascade of cellular responses, most notably the activation of cell cycle checkpoints.
Effect on Cell Cycle Progression: Induction of G1 Arrest
The depletion of purine nucleotides induced by this compound results in a significant perturbation of cell cycle progression, primarily causing an arrest in the G1 phase.[1] This G1 arrest is a protective mechanism that prevents cells with insufficient building blocks for DNA replication from entering the S phase.
Studies have shown that in cancer cell lines with a functional G1 checkpoint, such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer), treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle.[1] Conversely, in cell lines lacking a functional G1 checkpoint, such as HeLa/S3 and SW480, this compound does not induce a G1 arrest, and the cells continue into S phase, ultimately leading to cell death.[1] This highlights the importance of the G1 checkpoint in mediating the cytostatic effect of this compound.
Quantitative Analysis of Cell Cycle Distribution
While several studies confirm the G1 arrest induced by this compound, detailed quantitative data on the percentage of cells in each phase of the cell cycle following treatment is limited in the publicly available literature. The following table summarizes the expected qualitative changes based on existing research.
| Treatment | Cell Line | G1 Phase | S Phase | G2/M Phase | Reference |
| This compound (AG2034) | G1 Checkpoint-Competent (e.g., A549, MCF-7) | Increased | Decreased | No significant change | |
| This compound (AG2034) | G1 Checkpoint-Deficient (e.g., HeLa/S3, SW480) | No significant change | Cells proceed to S phase | Not applicable |
Note: The table illustrates the general trend. Specific percentages would depend on the cell line, this compound concentration, and duration of treatment.
Signaling Pathways Involved in this compound-Induced G1 Arrest
The G1 arrest triggered by this compound-mediated purine depletion is orchestrated by complex signaling pathways that sense cellular stress and regulate the cell cycle machinery. Two key pathways implicated are the p53-p21 and the mTOR signaling pathways.
The p53-p21 Pathway
The tumor suppressor protein p53 plays a crucial role as a "guardian of the genome" by inducing cell cycle arrest or apoptosis in response to cellular stress, including nucleotide depletion. While direct evidence for this compound's activation of p53 is still emerging, it is known that some folate analogs that inhibit purine synthesis can lead to the accumulation of p53. However, a study has reported a potential defect in the p53 response pathway following GART inhibition, suggesting the mechanism may be complex and cell-type dependent.
A proposed mechanism involves the stabilization and activation of p53 in response to the cellular stress caused by purine deficiency. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21, in turn, binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factors, thereby blocking the expression of genes required for S phase entry.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is particularly sensitive to nutrient availability, including amino acids and nucleotides. Purine depletion can lead to the inhibition of mTORC1 signaling.
The precise mechanism by which this compound inhibits mTORC1 is under investigation, but it is likely linked to the cellular stress induced by the lack of purines. Inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream effectors, the 4E-binding proteins (4E-BPs), and the inhibition of S6 kinase 1 (S6K1) phosphorylation. Activated 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F translation initiation complex. This leads to a global reduction in protein synthesis, including the translation of proteins essential for cell cycle progression, such as cyclins and CDKs, thus contributing to the G1 arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cell cycle progression.
Cell Culture
-
Cell Lines: A549 (G1 checkpoint-competent) and HeLa (G1 checkpoint-deficient) cells are recommended.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments investigating the effect of folate levels, use folate-free RPMI with a defined concentration of folic acid (e.g., 50 nM for low folate conditions).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of key cell cycle regulators.
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, phospho-S6K1, phospho-4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a targeted anticancer agent that effectively induces a G1 cell cycle arrest in G1 checkpoint-competent cancer cells by inhibiting de novo purine synthesis. This guide has detailed the mechanism of action, the key signaling pathways involved, and provided comprehensive protocols for the further investigation of its effects. The selective cytotoxicity of this compound towards cells with a defective G1 checkpoint underscores its potential as a therapeutic agent. Further research to obtain more quantitative data on its cell cycle effects and to fully elucidate the intricate signaling networks it modulates will be invaluable for optimizing its clinical application and for the development of novel combination therapies.
References
Pelitrexol's Role in Nucleotide Depletion in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitrexol (AG2037) is a potent and specific antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3][4][5] By inhibiting GARFT, this compound effectively depletes the intracellular pool of purine nucleotides, particularly guanine nucleotides, which are essential for a multitude of cellular processes including DNA replication, RNA transcription, and signal transduction. This depletion triggers a cascade of downstream events, most notably the suppression of the mTORC1 signaling pathway, leading to cell cycle arrest and the inhibition of tumor growth. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation. This compound, as a folate analog, competitively inhibits GARFT, leading to a bottleneck in the production of purines. This results in a significant reduction of the intracellular guanine nucleotide (GTP) pool.
The depletion of GTP has profound consequences for cancer cell signaling. One of the key downstream effects is the inactivation of the small GTPase Rheb, an obligate activator of the mTORC1 complex. With reduced GTP levels, Rheb is unable to activate mTORC1, leading to the dephosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and ribosomal protein S6 (S6RP). The inhibition of the mTORC1 pathway ultimately results in the suppression of protein synthesis and cell growth.
Furthermore, the disruption of nucleotide metabolism induces cell cycle arrest, primarily in the G1 phase. In cancer cells with a deficient G1 checkpoint, this compound can lead to S-phase arrest and subsequent cell death.
Signaling Pathway Diagram
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Efficient chemoenzymatic synthesis of this compound via enzymic differentiation of a remote stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early-Stage Research on Pelitrexol's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitrexol (also known as AG-2037) is an investigational small molecule inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By targeting this fundamental cellular process, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. Early-stage research has also revealed a secondary mechanism of action involving the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early clinical studies of this compound.
| In Vitro Activity of this compound | |
| Parameter | Value/Observation |
| Target | Glycinamide Ribonucleotide Formyltransferase (GARFT) |
| Cell Line (A549) | Profound inhibition of mTORC1 activity at 150 nM (24 h) |
| Cell Line (NCI-H460) | Dose-dependent inhibition of p-S6RP, p-S6K1, and p-Chk1 phosphorylation (0-1000 nM, 16 h) |
| Cell Line (NCI-H460) | 63% of cells arrested in the G1 phase of the cell cycle at 100 nM (48 h)[1] |
| In Vivo Efficacy of this compound in NSCLC Xenograft Model | |
| Parameter | Value/Observation |
| Animal Model | Mice bearing non-small-cell lung cancer (NSCLC) xenografts |
| Dosage and Administration | 10 mg/kg and 20 mg/kg, intraperitoneal injection, every 4 days for 3 weeks |
| Tumor Growth Inhibition | 64% at 10 mg/kg and 69% at 20 mg/kg[1] |
| Mechanism of Action | Inhibition of GARFT-dependent purine biosynthesis and mTORC1 function at 20 mg/kg[1] |
| Phase I Clinical Trial Data for this compound (AG-2037) | |
| Parameter | Value/Observation |
| Recommended Phase II Dose (RP2D) | 540 mg/m²/week for 3 consecutive weeks, every 4 weeks[2] |
| Terminal Half-life | 85 hours[2] |
| Pharmacokinetics | Plasma concentrations decline in a triexponential manner; linear pharmacokinetics over the studied dose range |
| Relationship to Creatinine Clearance | Inversely proportional |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is a representative method for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., A549 or NCI-H460) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16-24 hours). Include a vehicle-only control.
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and S6 ribosomal protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines a general procedure for establishing and utilizing an NSCLC xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Culture:
-
Culture a human NSCLC cell line (e.g., NCI-H460) in the recommended medium.
-
Harvest cells during the exponential growth phase.
2. Animal Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 10 mg/kg and 20 mg/kg) according to a specified schedule (e.g., every 4 days for 3 weeks).
-
Administer a vehicle control to the control group.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
-
Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
References
Pelitrexol: A Technical Deep Dive into Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitrexol (AG2037) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting this pathway, this compound effectively reduces the intracellular pool of guanine nucleotides, leading to the suppression of the mTORC1 signaling cascade, a key regulator of cell growth and proliferation.[1] This mechanism of action has positioned this compound as a compound of interest in oncology research, particularly for solid tumors. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and metabolism, summarizing available data, outlining key experimental protocols, and visualizing the involved pathways. While extensive quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for future research based on established methodologies for analogous antifolate drugs.
Cellular Uptake of this compound
The entry of this compound into target cells is a critical determinant of its therapeutic efficacy. While direct experimental data on the specific transporters for this compound are not extensively available, its structural similarity to other antifolates, such as pemetrexed, strongly suggests the involvement of folate transport systems.
Postulated Transport Mechanisms
The primary transporters implicated in the uptake of similar antifolate compounds are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).
-
Reduced Folate Carrier (RFC): The RFC, encoded by the SLC19A1 gene, is a major transporter of reduced folates and antifolates like methotrexate and pemetrexed. It functions as an anion exchanger and is ubiquitously expressed in mammalian tissues.
-
Proton-Coupled Folate Transporter (PCFT): The PCFT, encoded by the SLC46A1 gene, is a high-affinity transporter for folic acid and various antifolates. Its activity is optimal at a lower pH, which is characteristic of the microenvironment of some solid tumors. For pemetrexed, PCFT has been shown to be a significant route of entry, with an influx K_m_ value of 0.2 to 0.8 µM at pH 5.5.[1] Given this compound's development for solid tumors, the role of PCFT in its uptake warrants significant investigation.
The thiophene moiety in this compound's structure may also influence its membrane transport characteristics, potentially enhancing cellular uptake.
Quantitative Data on Cellular Uptake
Specific quantitative data for this compound's cellular uptake, such as transport kinetics (K_m_ and V_max_) for specific transporters, are not currently available in the public domain. The following table summarizes hypothetical data points that would be crucial for a comprehensive understanding of this compound's uptake.
| Parameter | Hypothetical Value | Significance |
| RFC-mediated Uptake | ||
| K_m_ (µM) | - | Affinity of this compound for the Reduced Folate Carrier. |
| V_max_ (pmol/mg protein/min) | - | Maximum rate of this compound transport via RFC. |
| PCFT-mediated Uptake (pH 5.5) | ||
| K_m_ (µM) | - | Affinity of this compound for the Proton-Coupled Folate Transporter. |
| V_max_ (pmol/mg protein/min) | - | Maximum rate of this compound transport via PCFT. |
| Passive Diffusion | ||
| Permeability Coefficient (cm/s) | - | Rate of non-carrier-mediated entry into the cell. |
Metabolism of this compound
The metabolic fate of this compound is a key factor in determining its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. As with its cellular uptake, detailed metabolic pathways and quantitative data for this compound are not extensively documented in publicly available literature. Preclinical studies for drugs of this class typically involve a thorough investigation of their metabolic stability and the identification of major metabolites.
Postulated Metabolic Pathways
Based on the chemical structure of this compound, potential metabolic transformations could include:
-
Oxidation: The thiophene ring and other parts of the molecule may be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.
-
Conjugation: The carboxylic acid groups of the glutamic acid moiety could undergo glucuronidation or sulfation, facilitating excretion.
-
Hydrolysis: Ester or amide bonds within the molecule could be subject to hydrolysis by esterases or amidases.
Quantitative Data on Metabolism
Quantitative data on the metabolism of this compound are essential for a complete pharmacological profile. The following table outlines the key parameters that are typically determined in preclinical studies.
| Parameter | Hypothetical Value | Significance |
| Metabolic Stability (Human Liver Microsomes) | ||
| Half-life (t_1/2_) (min) | - | The time taken for 50% of this compound to be metabolized. |
| Intrinsic Clearance (CL_int_) (µL/min/mg protein) | - | The inherent metabolic capacity of the liver for this compound. |
| Metabolite Identification | ||
| Major Metabolites | - | Identification of metabolites and their relative abundance. |
| Metabolizing Enzymes | - | Identification of the primary CYP isoforms or other enzymes responsible for metabolism. |
Experimental Protocols
The following sections detail the standard experimental methodologies that would be employed to investigate the cellular uptake and metabolism of this compound.
Cellular Uptake Assays
Objective: To determine the mechanisms and kinetics of this compound transport into cancer cells.
Materials:
-
Cancer cell lines (e.g., NSCLC cell lines like NCI-H460 or A549)
-
Radiolabeled this compound (e.g., [³H]-Pelitrexol) or a sensitive LC-MS/MS method for unlabeled drug
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Inhibitors of known transporters (e.g., methotrexate for RFC, folic acid for PCFT)
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS instrumentation
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to confluence.
-
Pre-incubation: Wash cells with transport buffer and pre-incubate at 37°C.
-
Uptake Initiation: Add transport buffer containing a known concentration of this compound (radiolabeled or unlabeled) to initiate uptake. For inhibition studies, pre-incubate with the inhibitor before adding this compound.
-
Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.
-
For unlabeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Normalize the uptake to the protein concentration of the cell lysate. Determine kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
In Vitro Metabolism Assays
Objective: To assess the metabolic stability of this compound and identify its major metabolites and metabolizing enzymes.
Materials:
-
Human liver microsomes (HLM) or S9 fraction
-
Hepatocytes (primary human or animal)
-
NADPH regenerating system (for CYP-mediated metabolism)
-
This compound
-
LC-MS/MS instrumentation
Protocol for Metabolic Stability in HLM:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, NADPH regenerating system, and buffer.
-
Pre-incubation: Pre-warm the incubation mixture at 37°C.
-
Reaction Initiation: Add this compound to the incubation mixture to start the reaction.
-
Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life (t_1/2_) and calculate the intrinsic clearance (CL_int_).
Protocol for Metabolite Identification:
-
Incubation: Incubate this compound with HLM or hepatocytes for a longer duration (e.g., 60 minutes).
-
Sample Preparation: Process the samples as described above.
-
LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to this compound's cellular uptake and metabolism.
Caption: Postulated cellular uptake and mechanism of action of this compound.
Caption: Experimental workflow for in vitro metabolism studies of this compound.
Conclusion and Future Directions
This compound's mechanism of action as a GARFT inhibitor presents a compelling strategy for cancer therapy. However, a comprehensive understanding of its cellular uptake and metabolism is crucial for its optimal clinical development. The current body of publicly available literature suggests that this compound likely enters cells via folate transporters, similar to other antifolates. Its metabolism is presumed to occur primarily in the liver.
Future research should focus on generating definitive, quantitative data to confirm these hypotheses. Key areas for investigation include:
-
Transporter Identification and Kinetics: Conducting cellular uptake studies in cell lines overexpressing RFC and PCFT to determine the specific transporters involved and their kinetic parameters.
-
Metabolic Profiling: Performing comprehensive in vitro and in vivo metabolism studies to identify the major metabolites of this compound and the enzymes responsible for their formation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating the cellular uptake and metabolism data into PK/PD models to predict the clinical pharmacokinetics of this compound and to optimize dosing regimens.
By addressing these knowledge gaps, the scientific community can build a more complete profile of this compound, paving the way for its effective and safe application in the treatment of cancer.
References
Methodological & Application
Application Notes and Protocols for Pelitrexol Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Pelitrexol (also known as AG2034), a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and mTORC1, in mouse xenograft models. The following protocols and data have been compiled to serve as a detailed resource for designing and executing preclinical in vivo efficacy studies.
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism of action. Primarily, it inhibits GARFT, a key enzyme in the de novo purine synthesis pathway, thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.[1] Additionally, this compound inhibits the mTORC1 signaling pathway by reducing the levels of GTP-bound Rheb, an essential activator of mTORC1.[1] This disruption of the mTORC1 pathway further contributes to the suppression of tumor growth.
Data Presentation: this compound Dosing and Efficacy
The following table summarizes quantitative data from a study investigating the efficacy of this compound in a non-small-cell lung cancer (NSCLC) mouse xenograft model.
| Parameter | Group 1 | Group 2 |
| Dosage | 10 mg/kg | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) Injection | Intraperitoneal (i.p.) Injection |
| Treatment Schedule | Every 4 days for 3 weeks | Every 4 days for 3 weeks |
| Tumor Growth Inhibition | 64% | 69% |
| Reference | [1] | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound (AG2034) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a clear stock solution (e.g., 20.8 mg/mL).
-
-
Prepare the Working Solution (example for a 2.08 mg/mL final concentration):
-
In a sterile tube, combine the following in sequential order, ensuring thorough mixing after each addition:
-
100 µL of the this compound DMSO stock solution (20.8 mg/mL)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile Saline
-
-
Vortex the final mixture thoroughly to ensure a homogenous solution.
-
-
Administration:
-
It is recommended to prepare the working solution fresh on the day of administration.
-
The final volume to be injected will depend on the weight of the mouse and the desired dosage.
-
Establishment of a Subcutaneous Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using a human NSCLC cell line.
Materials:
-
Human NSCLC cell line (e.g., NCI-H460)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Cell Culture:
-
Culture the chosen NSCLC cell line according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
-
Cell Preparation for Injection:
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice. The final cell concentration should be adjusted to deliver the desired number of cells in the injection volume (e.g., 5 x 10^6 cells in 100 µL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject the cell suspension into the flank of the mouse.
-
Monitor the mice regularly for tumor formation.
-
Intraperitoneal (i.p.) Administration of this compound
This protocol details the procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate mouse restraint device
Protocol:
-
Preparation:
-
Calculate the required volume of the this compound working solution based on the mouse's body weight and the target dosage.
-
Draw the calculated volume into a sterile syringe.
-
-
Injection Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to help displace the abdominal organs.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Gently insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Tumor Volume Measurement and Efficacy Assessment
This protocol describes the standard method for monitoring tumor growth.
Materials:
-
Digital calipers
-
Scale for measuring mouse body weight
Protocol:
-
Tumor Measurement:
-
Once tumors become palpable, begin measurements at regular intervals (e.g., twice a week).
-
Using digital calipers, measure the length (longest diameter) and width (diameter perpendicular to the length) of the tumor.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .
-
-
Data Recording:
-
Record the tumor volume and the body weight of each mouse at each measurement time point.
-
Tumor growth inhibition can be calculated at the end of the study by comparing the average tumor volume of the treated groups to the control group.
-
Visualizations
References
Application Notes and Protocols for Assessing Pelitrexol-Induced Cytotoxicity Using MTT and XTT Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MTT and XTT colorimetric assays to evaluate the effects of Pelitrexol on the viability and proliferation of cancer cells. Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and underlying signaling pathways are included to facilitate accurate and reproducible results.
Introduction to this compound
This compound (AG-2037) is an antifolate agent that primarily functions as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking GARFT, this compound disrupts the synthesis of purines, which are essential building blocks for DNA and RNA. This inhibition ultimately leads to the suppression of cell growth and proliferation.[1] Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, further contributing to its anti-tumor activity.[1]
Principles of MTT and XTT Cell Viability Assays
Cell viability assays are essential tools for assessing the cytotoxic or cytostatic effects of therapeutic compounds. Both MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which serves as an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before measuring the absorbance.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt by metabolically active cells. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol, reduces handling errors, and makes it more suitable for high-throughput screening. The reduction of XTT is often enhanced by an intermediate electron coupling reagent.
Application Notes for this compound Treatment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, representing the concentration of the drug that reduces cell viability by 50%.
Experimental Design:
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as A549 or H460 are relevant choices, given that this compound's precursor, Pemetrexed, is used in NSCLC treatment.
-
Controls:
-
Untreated Control: Cells cultured in medium without this compound, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.
-
Blank Control: Wells containing only culture medium (and the assay reagent) to measure background absorbance.
-
-
Drug Concentration: A serial dilution of this compound should be prepared to treat cells over a wide range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.
-
Incubation Time: The duration of this compound treatment will depend on the cell line's doubling time and the drug's mechanism. A typical incubation period is 24 to 72 hours.
Data Presentation
Quantitative data from the viability assays should be summarized to determine the IC50 value. The results can be presented as the percentage of cell viability relative to the vehicle control.
Table 1: Example of Cell Viability Data for this compound Treatment
| This compound Concentration (nM) | Mean Absorbance (OD) | Corrected Absorbance (OD) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 1.200 | 100.0% |
| 1 | 1.130 | 1.080 | 90.0% |
| 10 | 0.950 | 0.900 | 75.0% |
| 50 | 0.650 | 0.600 | 50.0% |
| 100 | 0.470 | 0.420 | 35.0% |
| 500 | 0.290 | 0.240 | 20.0% |
| 1000 | 0.230 | 0.180 | 15.0% |
| Blank (Medium Only) | 0.050 | - | - |
Note: Corrected Absorbance = Mean Absorbance - Blank Absorbance. % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: XTT Assay for Cell Viability
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Microplate reader (absorbance at 450-490 nm)
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay (Step 1).
-
This compound Treatment: Follow the same procedure as in the MTT assay (Step 2).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450 nm and 500 nm. A reference wavelength (e.g., 660 nm) can be used to correct for background absorbance.
Mandatory Visualizations
References
Measuring GARFT Inhibition with a Pelitrexol Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide formyltransferase (GARFT) is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the synthesis of purine nucleotides required for DNA and RNA replication.[1] This pathway is often upregulated in rapidly proliferating cancer cells to meet their high demand for nucleotides, making GARFT a compelling target for anticancer drug development. Pelitrexol (also known as AG2034) is a potent, specific inhibitor of GARFT that has demonstrated significant antitumor activity by depleting purine pools, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
These application notes provide detailed protocols for measuring the inhibition of GARFT by this compound using both a direct enzymatic assay and a cell-based cytotoxicity assay. The provided methodologies and data will enable researchers to effectively evaluate the potency and cellular effects of this compound and other potential GARFT inhibitors.
Data Presentation
The inhibitory activity of this compound and other relevant GARFT inhibitors is summarized in the tables below. Table 1 presents the biochemical inhibition constants (Ki) against purified GARFT, while Table 2 provides the half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: Biochemical Inhibition of GARFT by this compound and Comparators
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound (AG2034) | Human GARFT | 28 nM[4] |
| Lometrexol | GARFT | ~58.5 nM (derived from 9-fold less potency than LY309887)[5] |
| LY309887 | GARFT | 6.5 nM |
Table 2: Cytotoxicity of this compound and Comparators in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value |
| This compound (AG2034) | L1210 | Murine Leukemia | 4 nM |
| This compound (AG2034) | CCRF-CEM | Human T-cell Leukemia | 2.9 nM |
| Lometrexol | CCRF-CEM | Human T-cell Leukemia | 2.9 nM |
| LY309887 | CCRF-CEM | Human T-cell Leukemia | 9.9 nM |
Signaling Pathway
The de novo purine biosynthesis pathway is a multi-step process that leads to the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound acts as a competitive inhibitor of GARFT, blocking this crucial step and thereby depleting the downstream purine nucleotide pools.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for GARFT Inhibition
This protocol describes a direct enzymatic assay to determine the inhibitory potential of compounds against purified human GARFT. The assay measures the rate of product formation by monitoring the change in absorbance at 295 nm.
Materials:
-
Purified recombinant human His-tagged GARFT
-
α,β-Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-CHODDF)
-
This compound (or other test inhibitors)
-
Assay Buffer: 0.1 M HEPES, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Prepare stock solutions of GAR and 10-CHODDF in Assay Buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:
-
30 µM α,β-GAR
-
5.4 µM 10-CHODDF
-
Varying concentrations of this compound (or control with DMSO vehicle)
-
Assay Buffer to a final volume of 150 µL
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
To each well, add 150 µL of 20 nM purified GARFT in Assay Buffer to initiate the reaction.
-
Immediately shake the plate for 5 seconds.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Record data points at regular intervals (e.g., every 30 seconds) for a duration sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the initial rates against the inhibitor concentrations.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Protocol 2: Cell-Based Cytotoxicity Assay using MTT
This protocol measures the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H460, CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the inhibition of GARFT by this compound. The direct enzyme assay allows for the precise determination of biochemical potency, while the cell-based cytotoxicity assay provides crucial information on the compound's efficacy in a cellular context. By utilizing these methods, scientists can further explore the therapeutic potential of GARFT inhibitors in oncology and other relevant fields.
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of Pelitrexol in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitrexol (also known as AG2037) is an investigational antifolate agent that targets key enzymes in the purine biosynthesis pathway. It is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme for de novo purine synthesis.[1] This inhibition leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. Furthermore, recent studies have revealed a dual mechanism of action for this compound, demonstrating its ability to also inhibit the mTORC1 signaling pathway. This is achieved by reducing the levels of GTP-bound Rheb, an obligate activator of mTORC1, as a consequence of decreased intracellular guanine nucleotides.[1] This multifaceted approach, targeting both nucleotide synthesis and a key cell growth signaling pathway, makes this compound a promising candidate for cancer therapy.
These application notes provide a comprehensive overview of the in vivo efficacy of this compound in animal models, with a focus on non-small cell lung cancer (NSCLC). Detailed protocols for conducting such studies are provided to aid researchers in the preclinical evaluation of this compound.
Quantitative Data Summary
The in vivo antitumor activity of this compound has been demonstrated in a xenograft model of non-small cell lung cancer. The following table summarizes the key quantitative data from this study:
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Mice | Non-Small Cell Lung Cancer (NSCLC) Xenograft | 10 mg/kg this compound, intraperitoneal injection, every 4 days for 3 weeks | 64% | [1] |
| Mice | Non-Small Cell Lung Cancer (NSCLC) Xenograft | 20 mg/kg this compound, intraperitoneal injection, every 4 days for 3 weeks | 69% | [1] |
Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism of action, inhibiting both purine synthesis and the mTORC1 signaling pathway. The following diagram illustrates this interconnected pathway.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol details the methodology for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model of NSCLC in mice.[1]
1. Cell Culture:
- Culture NCI-H460 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
- Resuspend harvested NCI-H460 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
- Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Treatment Administration:
- Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
- Administer this compound intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg every 4 days for a total of 3 weeks.
- Administer the vehicle to the control group following the same schedule.
6. Efficacy Assessment:
- Continue to measure tumor volume and body weight of the mice 2-3 times per week throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
7. Toxicity Assessment:
- Monitor the general health of the animals daily.
- Record body weight at each tumor measurement. Significant body weight loss (>15-20%) can be an indicator of toxicity.
- At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="Culture NCI-H460 Cells"];
implantation [label="Subcutaneous Implantation\nof Cells into Mice"];
monitoring [label="Monitor Tumor Growth"];
randomization [label="Randomize Mice into\nTreatment Groups"];
treatment [label="Administer this compound\nor Vehicle"];
data_collection [label="Measure Tumor Volume\nand Body Weight"];
endpoint [label="Endpoint Analysis:\nTumor Excision, TGI Calculation,\nToxicity Assessment"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> implantation;
implantation -> monitoring;
monitoring -> randomization;
randomization -> treatment;
treatment -> data_collection;
data_collection -> treatment [label="Repeat for 3 weeks"];
data_collection -> endpoint;
endpoint -> end;
}
Protocol 2: Assessment of mTORC1 Pathway Inhibition in Tumor Tissues
This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the mTORC1 pathway in tumor tissues collected from the in vivo efficacy study.
1. Sample Preparation:
- Excise tumors from treated and control mice at the end of the study.
- Snap-freeze the tumor tissues in liquid nitrogen and store at -80°C until analysis.
- Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
2. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets, such as p-S6K1 (Thr389), S6K1, p-S6 (Ser240/244), and S6. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of phosphorylation.
- Compare the levels of phosphorylated proteins in the this compound-treated groups to the control group to assess the extent of mTORC1 pathway inhibition.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
tumor_excision [label="Tumor Excision and\nSnap-Freezing"];
lysis [label="Tissue Homogenization\nand Protein Extraction"];
quantification [label="Protein Quantification"];
sds_page [label="SDS-PAGE"];
transfer [label="Protein Transfer to Membrane"];
blocking [label="Blocking"];
primary_ab [label="Primary Antibody Incubation\n(p-S6K1, S6K1, etc.)"];
secondary_ab [label="Secondary Antibody Incubation"];
detection [label="Chemiluminescent Detection"];
analysis [label="Densitometry and Analysis"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> tumor_excision;
tumor_excision -> lysis;
lysis -> quantification;
quantification -> sds_page;
sds_page -> transfer;
transfer -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> analysis;
analysis -> end;
}
Conclusion
The available in vivo data demonstrate that this compound is a potent antitumor agent in a non-small cell lung cancer xenograft model, with a clear mechanism of action involving the dual inhibition of GARFT and the mTORC1 pathway. The provided protocols offer a framework for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in various preclinical cancer models. Further studies are warranted to explore the efficacy of this compound in other tumor types and in combination with other anticancer agents.
References
Application Notes and Protocols for In Vitro Combination Studies of Pelitrexol with Other Anticancer Agents
Disclaimer: Published in vitro studies detailing the combination of Pelitrexol (AG2037) with other anticancer agents are limited. The following application notes and protocols are primarily based on studies conducted with Pemetrexed, a clinically approved antifolate with a similar mechanism of action, targeting purine and pyrimidine synthesis. These notes are intended to provide a foundational framework for researchers to design and conduct their own in vitro combination studies with this compound.
Introduction
This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By depleting the purine pool, this compound effectively halts DNA replication and cell proliferation, making it a promising candidate for cancer therapy. Combining this compound with other anticancer agents that have different mechanisms of action could lead to synergistic or additive effects, potentially overcoming drug resistance and improving therapeutic outcomes.
This document provides detailed protocols and data presentation guidelines for investigating the in vitro efficacy of this compound in combination with other standard chemotherapeutic agents like cisplatin and paclitaxel.
Data Presentation: Summarized Quantitative Data
Due to the limited availability of public data on this compound combinations, the following tables summarize findings from in vitro studies of Pemetrexed with cisplatin and paclitaxel. These results demonstrate the schedule-dependent nature of the drug interactions and provide a basis for designing similar experiments with this compound.
Table 1: In Vitro Interaction of Pemetrexed and Cisplatin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Simultaneous Exposure (24h) | Pemetrexed (24h) -> Cisplatin (24h) | Cisplatin (24h) -> Pemetrexed (24h) | Reference |
| A549 | Lung Cancer | Antagonistic | Additive/Synergistic | Antagonistic | [1] |
| MCF7 | Breast Cancer | Antagonistic | Synergistic | Antagonistic | [1] |
| PA1 | Ovarian Cancer | Antagonistic | Additive/Synergistic | Antagonistic | [1] |
| WiDr | Colon Cancer | Additive | Additive | Additive | [1] |
Table 2: In Vitro Interaction of Pemetrexed and Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Simultaneous Exposure (24h) | Pemetrexed (24h) -> Paclitaxel (24h) | Paclitaxel (24h) -> Pemetrexed (24h) | Reference |
| A549 | Lung Cancer | Antagonistic | Synergistic | Additive | [2] |
| MCF7 | Breast Cancer | Additive/Antagonistic | Synergistic | Additive | |
| PA1 | Ovarian Cancer | Antagonistic | Additive | Additive | |
| WiDr | Colon Cancer | Additive | Additive | Additive |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with another anticancer agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (AG2037)
-
Second anticancer agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the second agent.
-
Treat the cells with single agents or combinations at various concentrations and schedules (simultaneous, sequential).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each agent and combination.
-
Analyze the drug interaction (synergism, additivity, or antagonism) using the isobologram method or the Combination Index (CI) method.
Cell Cycle Analysis
This protocol is used to determine the effects of this compound combinations on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound and the second agent
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the second agent, or the combination for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to investigate the molecular mechanisms underlying the observed synergistic or antagonistic effects by examining changes in protein expression in relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., proteins in the KRAS/RAF/MEK/ERK and AKT/mTOR pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by the combination of this compound with other anticancer agents, based on findings with Pemetrexed.
References
Application Notes and Protocols: Quantifying Apoptosis in Pemetrexed-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed, marketed under the brand name Alimta, is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and mesothelioma.[1][2][3] Its primary mechanism of action involves the inhibition of key enzymes in folate metabolism, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4][5] This disruption of purine and pyrimidine synthesis leads to cell cycle arrest and induction of apoptosis, a critical endpoint for evaluating the efficacy of anticancer therapies.
These application notes provide a comprehensive guide to quantifying apoptosis in cancer cells following treatment with Pemetrexed. Detailed protocols for three standard assays—Annexin V/PI staining, Caspase 3/7 activity, and TUNEL—are provided, along with representative data and visualizations of the underlying cellular pathways and experimental workflows.
Pemetrexed's Mechanism of Action and Apoptosis Induction
Pemetrexed is actively transported into cells where it is converted into polyglutamate forms, which are potent inhibitors of TS, DHFR, and GARFT. The inhibition of these enzymes depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to DNA damage and cell cycle arrest. The subsequent induction of apoptosis by Pemetrexed is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Pemetrexed-induced DNA damage can activate the Ataxia Telangiectasia Mutated (ATM)/p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins. The intrinsic pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), facilitated by the BCL-2 family of proteins. Pemetrexed has been shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members such as Mcl-1 and XIAP, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7. The extrinsic pathway can also be activated, as evidenced by the upregulation of death receptors and subsequent activation of caspase-8.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating apoptosis in cancer cell lines treated with Pemetrexed.
Table 1: Apoptosis Induction by Pemetrexed in A549 Cells
| Treatment Duration | Parameter | Control | Pemetrexed (IC50 dose) | Reference |
| 24 hours | Late Apoptotic Cells (%) | < 5% | 14.4% | |
| 48 hours | Late Apoptotic Cells (%) | < 5% | 14.4% | |
| 24 hours | Caspase 3/7 Activity (Fold Change) | 1 | 3.28 | |
| 48 hours | Caspase 3/7 Activity (Fold Change) | 1 | 6.93 |
Table 2: Apoptosis in Various Cell Lines Treated with Pemetrexed
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| MSTO-211 | 2 µM Pemetrexed (24h) | 22.5% | |
| A549 | 2 µM Pemetrexed (24h) | 26.8% | |
| PC9 | Pemetrexed (72h) | 22.1% (late apoptotic) | |
| Eca-109 | 10 µM Pemetrexed (36h) | 32.4% | |
| EC9706 | 10 µM Pemetrexed (36h) | 43.5% |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pemetrexed-treated and control cells
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, gently collect by centrifugation.
-
For adherent cells, detach using a gentle, non-enzymatic cell dissociation method.
-
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase 3/7 Activity Assay (Luminescent)
This protocol measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.
Materials:
-
Pemetrexed-treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer plate reader
Procedure:
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with Pemetrexed for the desired time. Include untreated control wells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Execution:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent) from all experimental readings.
-
Calculate the fold change in caspase activity by dividing the average luminescence of treated samples by the average luminescence of untreated control samples.
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Pemetrexed-treated and control cells cultured on slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton™ X-100 for 2-5 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Termination: Stop the reaction by washing the cells with the provided stop/wash buffer.
-
Visualization:
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.
-
Controls:
-
Positive Control: Treat a sample with DNase I to induce DNA breaks in all cells.
-
Negative Control: Perform the assay on a sample without the TdT enzyme to assess background fluorescence.
Conclusion
The protocols and data presented in these application notes provide a robust framework for quantifying apoptosis in Pemetrexed-treated cells. By employing these methods, researchers can gain valuable insights into the cytotoxic effects of Pemetrexed, elucidate mechanisms of drug resistance, and evaluate novel combination therapies. The selection of the appropriate apoptosis assay will depend on the specific research question, with Annexin V/PI staining being ideal for early apoptotic events, caspase assays for a direct measure of the execution phase, and the TUNEL assay for detecting the final stages of nuclear condensation.
References
Application Notes and Protocols for Metabolomic Analysis of Cancer Cells Treated with Pelitrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitrexol (AG 2037) is a potent antifolate agent that primarily targets glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA replication, thereby impeding the proliferation of rapidly dividing cancer cells.[1] Furthermore, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[1] Understanding the detailed metabolic consequences of this compound treatment is critical for elucidating its complete mechanism of action, identifying biomarkers of response and resistance, and developing effective combination therapies.
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to profile the biochemical effects of drug treatment. This document provides detailed application notes and protocols for conducting a metabolomic analysis of cancer cells treated with this compound, from experimental design and sample preparation to data acquisition and analysis.
Mechanism of Action and Key Metabolic Pathways
This compound exerts its anticancer effects by targeting key metabolic and signaling pathways:
-
Inhibition of Purine Synthesis: As a GARFT inhibitor, this compound directly blocks a key step in the de novo synthesis of purines. This leads to the depletion of downstream purine nucleotides (e.g., AMP, GMP, ATP, GTP) and the accumulation of upstream intermediates.
-
Disruption of Folate Metabolism: Antifolates like this compound interfere with the broader one-carbon metabolism, which is essential for the synthesis of nucleotides and certain amino acids.
-
Inhibition of mTORC1 Signaling: this compound has been observed to inhibit mTORC1 activity, which can have widespread effects on cellular metabolism, including protein synthesis, lipid synthesis, and autophagy.[1]
Data Presentation: Quantitative Metabolomic Changes
The following table summarizes representative quantitative changes in key metabolites in cancer cells following treatment with this compound, based on its known mechanism of action and data from similar antifolate drugs.
| Metabolic Pathway | Metabolite | Fold Change (this compound vs. Control) | Putative Rationale |
| Purine Metabolism | Glycinamide ribonucleotide (GAR) | ↑↑↑ (Significant Increase) | Accumulation upstream of the inhibited GARFT enzyme. |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP) | ↑↑ (Moderate Increase) | Accumulation due to disruption of downstream purine synthesis. | |
| Adenosine monophosphate (AMP) | ↓↓ (Moderate Decrease) | Depletion due to inhibition of de novo synthesis. | |
| Guanosine monophosphate (GMP) | ↓↓ (Moderate Decrease) | Depletion due to inhibition of de novo synthesis. | |
| Adenosine triphosphate (ATP) | ↓ (Slight Decrease) | General energy depletion and reduced purine pool. | |
| Guanosine triphosphate (GTP) | ↓ (Slight Decrease) | Reduced purine pool. | |
| Pyrimidine Metabolism | Uridine monophosphate (UMP) | ↔ (No Significant Change) | Primarily affected by different enzymes in the pyrimidine pathway. |
| Thymidine monophosphate (TMP) | ↓ (Slight Decrease) | Indirect effects of disrupting nucleotide pools. | |
| Amino Acid Metabolism | Glycine | ↑ (Slight Increase) | Potential feedback from the stalled purine synthesis pathway. |
| Serine | ↔ (No Significant Change) | Not a primary target of this compound's direct action. | |
| Glutamine | ↔ (No Significant Change) | Not a primary target of this compound's direct action. | |
| Energy Metabolism | Lactate | ↑ (Slight Increase) | Potential compensatory shift towards glycolysis. |
| Citrate | ↓ (Slight Decrease) | Altered TCA cycle activity due to metabolic stress. |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the intended research (e.g., non-small cell lung cancer, breast cancer).
-
Cell Seeding: Seed adherent cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Include multiple biological replicates for each condition (at least 3-5).
-
II. Metabolite Extraction from Adherent Cancer Cells
This protocol is adapted from established methods for LC-MS-based metabolomics.
-
Quenching of Metabolism:
-
Rapidly aspirate the cell culture medium.
-
Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity and initiate metabolite extraction.
-
-
Cell Harvesting:
-
Place the culture plates on ice.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell suspension (in 80% methanol) to a microcentrifuge tube.
-
-
Extraction and Protein Precipitation:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
III. LC-MS Based Metabolomic Analysis
-
Sample Reconstitution:
-
Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of the initial mobile phase of the liquid chromatography (LC) system.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
LC-MS Analysis:
-
Transfer the supernatant to LC-MS vials.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
-
Use a suitable chromatography method, such as reversed-phase or HILIC, to separate the metabolites.
-
-
Data Acquisition:
-
Acquire the data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Include quality control (QC) samples (pooled from all experimental samples) injected periodically throughout the analytical run to monitor system stability.
-
IV. Data Processing and Analysis
-
Peak Picking and Alignment: Use a suitable software (e.g., XCMS, Progenesis QI) to process the raw LC-MS data, including peak picking, retention time alignment, and feature detection.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and MS/MS fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered between the this compound-treated and control groups.
-
Use multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize the overall metabolic differences between the groups.
-
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify the metabolic pathways that are most significantly impacted by this compound treatment.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for metabolomic analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pemetrexed Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pemetrexed concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pemetrexed?
A1: Pemetrexed is a multi-targeted antifolate agent that primarily disrupts folate-dependent metabolic processes essential for cell replication.[1][2][3][4][5] It inhibits several key enzymes involved in the de novo biosynthesis of purine and thymidine nucleotides, including:
-
Thymidylate synthase (TS)
-
Dihydrofolate reductase (DHFR)
-
Glycinamide ribonucleotide formyltransferase (GARFT)
-
Aminoimidazole carboxamide ribonucleotide formyltransferase (AICART)
By inhibiting these enzymes, pemetrexed depletes the nucleotide pools required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
Q2: How should I prepare and store pemetrexed for in vitro use?
A2: Pemetrexed is typically supplied as a lyophilized powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as DMSO or water. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentrations for your experiments. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C.
Q3: What is a typical concentration range for pemetrexed in in vitro experiments?
A3: The optimal concentration of pemetrexed can vary significantly depending on the cell line, experimental duration, and the specific assay being performed. Based on published studies, a broad range from nanomolar (nM) to micromolar (µM) is often used. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Cause 1: Inconsistent Drug Concentration
-
Solution: Ensure accurate and consistent preparation of pemetrexed stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation.
Possible Cause 2: Uneven Cell Seeding
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into well plates to ensure a uniform cell number across all wells.
Possible Cause 3: Edge Effects in Multi-well Plates
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
Issue 2: No Significant Apoptosis Detected After Pemetrexed Treatment
Possible Cause 1: Insufficient Drug Concentration or Incubation Time
-
Solution: The concentration of pemetrexed may be too low to induce a detectable apoptotic response within the chosen timeframe. Increase the concentration of pemetrexed or extend the incubation period. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.
Possible Cause 2: Cell Line Resistance
-
Solution: Some cell lines exhibit intrinsic or acquired resistance to pemetrexed. This can be due to various factors, including altered drug transport or metabolism. Consider using a different cell line or investigating the mechanisms of resistance in your current model.
Possible Cause 3: Insensitive Apoptosis Assay
-
Solution: The chosen apoptosis assay may not be sensitive enough to detect early or low levels of apoptosis. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay, to confirm your results.
Issue 3: Unexpected Cell Cycle Arrest Profile
Possible Cause 1: Incorrect Timing of Analysis
-
Solution: The effect of pemetrexed on the cell cycle is time-dependent. Analyze the cell cycle at different time points after treatment to capture the dynamic changes. Pemetrexed has been reported to induce G1 or S-phase arrest depending on the cell line and experimental conditions.
Possible Cause 2: Sub-optimal Drug Concentration
-
Solution: The concentration of pemetrexed can influence the phase of cell cycle arrest. Perform a dose-response analysis to observe the effects of different concentrations on the cell cycle distribution.
Data Presentation
Table 1: Pemetrexed IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 µM | 48 |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 µM | 48 |
| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 µM | 48 |
| PC9 | Non-Small Cell Lung Cancer | ~50-100 nM | 72 |
| MSTO-211H | Malignant Mesothelioma | ~2 µM | 24 |
| CAL-27 | Head and Neck Cancer | 118.77 ± 17.28 nM | 24 |
| SNU-1 | Gastric Cancer | 36 nM | 72 |
| SNU-620 | Gastric Cancer | >50 µM | 72 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Cell Viability (MTT/WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.
-
Pemetrexed Treatment: The following day, treat the cells with a range of pemetrexed concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of pemetrexed for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Culture cells in 60-mm dishes and treat with various concentrations of pemetrexed for the indicated time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Pemetrexed's mechanism of action.
Caption: Workflow for IC50 determination.
Caption: Apoptosis analysis workflow.
References
Technical Support Center: Troubleshooting Inconsistent Results in Pelitrexol Cell Viability Assays
Welcome to the technical support center for Pelitrexol cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during in vitro experiments. Here, you will find troubleshooting tips and frequently asked questions in a straightforward question-and-answer format, alongside detailed experimental protocols and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is an antifolate drug that primarily targets glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[1][2] By inhibiting GARFT, this compound depletes the intracellular pool of purines necessary for DNA and RNA synthesis. This disruption of purine metabolism leads to cell cycle arrest, primarily in the S phase, and can induce apoptosis, thereby reducing cell viability.[1] Some studies also suggest that this compound can inhibit mTORC1 signaling.[1]
Q2: My IC50 value for this compound is different from published data. What could be the reason?
Discrepancies in IC50 values are a common issue and can arise from multiple factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound due to differences in drug uptake, metabolism, and expression levels of target enzymes.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the drug's effect. Higher cell densities may show increased resistance.[3]
-
Incubation Time: The duration of drug exposure will influence the observed IC50. Longer incubation times may result in lower IC50 values.
-
Assay Type: The choice of viability assay (e.g., MTT, XTT, AlamarBlue, ATP-based) can yield different IC50 values as they measure different aspects of cell health (metabolic activity vs. membrane integrity vs. ATP levels).
-
Culture Medium Composition: Components in the culture medium, such as folic acid levels, can affect the efficacy of antifolate drugs like this compound.
Q3: I am observing high variability between replicate wells. What are the common causes and solutions?
High variability can obscure the true effect of this compound. Common causes and their solutions are summarized below:
| Potential Cause | Recommended Action(s) |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effect | Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to inconsistent results. To mitigate this, either leave the perimeter wells empty and fill them with sterile PBS or water, or use specialized low-evaporation plates. |
| Compound Precipitation | This compound, like many small molecules, may have solubility limits in aqueous media. Visually inspect wells for any signs of precipitation after adding the drug. If observed, consider using a different solvent or adjusting the final concentration. |
| Pipetting Errors | Ensure pipettes are properly calibrated. When dispensing, touch the pipette tip to the side of the well to ensure accurate volume transfer. |
Q4: My untreated control cells show low viability or inconsistent growth. What should I check?
Issues with control wells often point to general cell culture or assay setup problems:
-
Cell Health: Ensure that the cells used are healthy, in the logarithmic growth phase, and have not been passaged excessively.
-
Contamination: Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures.
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.
-
Reagent Issues: The viability assay reagent itself might be compromised. For instance, AlamarBlue can precipitate if not warmed and mixed properly, leading to erratic readings.
Q5: The viability readings in my assay are very low, even for the control cells. What could be the problem?
Low readings across the entire plate can be due to:
-
Incorrect Reagent Volume: Ensure the correct volume of the viability reagent is added to each well.
-
Instrument Settings: Check the filter/wavelength settings and gain/voltage settings on your plate reader.
-
Insufficient Incubation Time: The incubation time with the viability reagent may be too short for a sufficient signal to develop.
-
Low Cell Number: The number of cells seeded might be too low for the sensitivity of the chosen assay.
Q6: My viability readings are too high and are outside the linear range of the instrument. How can I address this?
Saturated readings can be resolved by:
-
Reducing Incubation Time: Decrease the incubation time of the cells with the viability reagent.
-
Decreasing Cell Number: Use a lower cell seeding density in your experiments.
Experimental Protocols
1. General Cell Seeding Protocol for a 96-Well Plate
-
Culture cells to ~80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure cells are in an exponential growth phase during the assay.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," avoid using the outer wells or fill them with 100 µL of sterile PBS.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
2. This compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
Include a vehicle control (medium with the same final concentration of the solvent) and a positive control (a compound known to induce cell death in your cell line).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Cell Viability Assay Protocol
-
Following this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. AlamarBlue (Resazurin) Cell Viability Assay Protocol
-
After the this compound treatment period, add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time should be determined empirically for your cell line.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.
Visual Troubleshooting Guides
Below are diagrams illustrating key experimental workflows and concepts to aid in troubleshooting.
Caption: A standard workflow for a this compound cell viability assay.
Caption: A logical flowchart for troubleshooting high replicate variability.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Overcoming Pelitrexol solubility issues for in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with Pemetrexed for in vivo studies.
Troubleshooting & FAQs
Q1: My Pemetrexed (free acid) won't dissolve in saline or PBS. What am I doing wrong?
A1: Pemetrexed as a free acid has very poor water solubility.[1][2] The solubility is highly pH-dependent. To dissolve Pemetrexed, you must increase the pH of your vehicle. The disodium salt of Pemetrexed is more soluble in aqueous solutions.[1][3]
Troubleshooting Steps:
-
Use Pemetrexed disodium salt if available, as it has better aqueous solubility.
-
If using the free acid, prepare a basic solution. Start by suspending the powder in 0.9% NaCl (saline).
-
Slowly add a base, such as 1N Sodium Hydroxide (NaOH), dropwise while vortexing or stirring.
-
Monitor the pH continuously. Pemetrexed will typically dissolve as the pH approaches a neutral to slightly alkaline range (pH 7.0-8.0). The pH of the reconstituted commercial formulation (Alimta®) is between 6.6 and 7.8.[4]
-
Be cautious not to overshoot the pH, as extreme pH values can cause drug degradation.
Q2: I dissolved my Pemetrexed, but it precipitated after I stored it in the fridge. Why did this happen and how can I prevent it?
A2: Precipitation upon refrigeration can be due to a few factors:
-
Temperature-Dependent Solubility: The solubility of Pemetrexed may decrease at lower temperatures (2-8°C).
-
pH Shift: The pH of your solution may have shifted upon cooling, causing the drug to fall out of solution.
-
Microparticulate Formation: Studies have shown that even when chemically stable, Pemetrexed solutions can form microparticulates during refrigerated storage, especially after 24 hours.
Preventative Measures:
-
Prepare Fresh: The best practice is to prepare the Pemetrexed solution fresh before each experiment.
-
Verify Final pH: Ensure the final pH of your solution is stable within the optimal 7.0-8.0 range before sterile filtering and storage.
-
Storage Duration: If you must store the solution, limit the refrigerated period to no more than 24 hours. Solutions have been shown to be chemically stable for longer, but the risk of physical precipitation increases.
-
Visual Inspection: Always visually inspect the solution for any particulates before administration. If any are observed, do not use the solution.
-
Consider an Inline Filter: For administration, using a 0.2 µm inline filter can prevent any potential microparticles from being injected.
Q3: What is the maximum concentration of Pemetrexed I can achieve for in vivo studies?
A3: The achievable concentration is dependent on the final pH and the formulation vehicle. The commercial lyophilized powder is typically reconstituted to a concentration of 25 mg/mL in 0.9% Sodium Chloride injection. For research purposes, achieving concentrations in the range of 25 to 50 mg/mL is possible with careful pH adjustment to between 7.0 and 8.5. Exceeding this may lead to instability and precipitation.
Q4: Can I use DMSO to dissolve Pemetrexed for in vivo studies?
A4: While DMSO can dissolve Pemetrexed, it is generally not recommended for in vivo administration, especially for intravenous routes, due to potential toxicity. If used, the final concentration of DMSO in the administered volume should be kept to a minimum (typically <5-10%) and diluted with a suitable vehicle like saline or PBS. However, the preferred and standard method for in vivo Pemetrexed administration is an aqueous solution with pH adjustment.
Quantitative Data: Pemetrexed Solubility
The solubility of Pemetrexed is critically dependent on the pH of the solvent. As a diacid, its solubility increases significantly as the pH becomes more alkaline.
| Solvent/Vehicle | pH | Approx. Solubility | Notes |
| Water (as free acid) | Acidic | Very Poor (<0.1 mg/mL) | Pemetrexed free acid is practically insoluble in acidic aqueous solutions. |
| 0.9% NaCl | 6.6 - 7.8 | ~25 mg/mL | This is the standard concentration for reconstituted Alimta®. |
| Aqueous Buffer | 7.0 - 8.5 | Up to 50 mg/mL | Higher concentrations are achievable in this pH range, but stability may be reduced. |
Experimental Protocols
Protocol 1: Preparation of Pemetrexed Solution for Intravenous (IV) Injection
This protocol is based on the standard reconstitution method for Pemetrexed disodium salt.
Materials:
-
Pemetrexed Disodium Heptahydrate powder
-
Sterile 0.9% Sodium Chloride Injection (preservative-free)
-
Sterile vials
-
0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl) for pH adjustment (if starting with free acid)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of Pemetrexed and the total volume of vehicle needed for your desired final concentration (e.g., 25 mg/mL).
-
Aseptically add the calculated volume of 0.9% Sodium Chloride Injection to a sterile vial containing the Pemetrexed powder.
-
Gently swirl the vial until the powder is completely dissolved. The solution should be clear and colorless to yellow/green-yellow.
-
Check the pH of the solution. It should be between 6.6 and 7.8. If the pH is outside this range, adjust carefully with 0.1 N NaOH or 0.1 N HCl.
-
Once fully dissolved and the pH is confirmed, perform a final dilution if necessary using 0.9% Sodium Chloride to reach the target concentration for injection.
-
Draw the solution into a syringe through a sterile 0.22 µm filter to ensure sterility and remove any potential microparticulates.
-
Administer the solution immediately. If short-term storage is required, keep at 2-8°C for no longer than 24 hours.
Visualizations
Pemetrexed Mechanism of Action
Pemetrexed is a multi-targeted antifolate agent. After entering the cell via folate transporters, it is polyglutamated, which traps it within the cell and enhances its inhibitory activity against key enzymes in purine and pyrimidine synthesis pathways.
Caption: Pemetrexed cellular uptake and inhibitory mechanism.
Workflow for Pemetrexed Solution Preparation
This diagram outlines the decision-making process for preparing a Pemetrexed formulation for in vivo experiments.
Caption: Decision workflow for preparing Pemetrexed solution.
Troubleshooting Logic for Solubility Issues
This chart provides a logical path to diagnose and solve common solubility and stability problems with Pemetrexed.
Caption: Troubleshooting logic for Pemetrexed solubility.
References
Technical Support Center: Mitigating Off-Target Effects of Pelitrexol in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pelitrexol in their experiments. The information is designed to help mitigate and understand the off-target effects of this potent antifolate agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of tumor cell proliferation.[1]
Q2: What are the known off-target effects of this compound?
Besides its primary target, GARFT, this compound has been shown to inhibit the mTORC1 signaling pathway.[1] This occurs through the reduction of GTP-bound Rheb, an obligate activator of mTORC1.[1] Inhibition of mTORC1 can independently affect cell growth, proliferation, and survival. It is also possible that this compound interacts with other kinases, a common characteristic of small molecule inhibitors. A comprehensive kinase screen would be necessary to fully elucidate its off-target profile.
Q3: Why am I observing cytotoxicity at concentrations that differ from published IC50 values?
Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound due to differences in drug transport, metabolism, and the genetic background of purine biosynthesis and cell cycle regulation.
-
Folate Concentration in Media: The concentration of folic acid in the cell culture medium can significantly impact the efficacy of antifolates. Higher folate levels can compete with this compound for cellular uptake and binding to its target enzymes, leading to a higher apparent IC50.
-
Assay Type and Duration: The choice of cell viability assay (e.g., MTT, MTS, crystal violet) and the duration of drug exposure can influence the measured IC50 value.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity, leading to a different dose-response curve than at lower, more target-specific concentrations.
Q4: How can I differentiate between on-target (GARFT inhibition) and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. A key strategy is to perform rescue experiments .
-
On-Target Rescue: If the observed phenotype is due to GARFT inhibition, it should be reversible by supplementing the culture medium with purines (e.g., hypoxanthine) or downstream metabolites of the purine synthesis pathway.
-
Off-Target Investigation: If the phenotype persists despite purine supplementation, it is likely due to an off-target effect, such as mTORC1 inhibition. This can be further investigated by examining the phosphorylation status of mTORC1 downstream targets like S6K1 and 4E-BP1.
Troubleshooting Guides
Problem 1: Unexpectedly High or Low Potency of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Folate Concentration in Media | Standardize the folic acid concentration in your cell culture medium across all experiments. Be aware that standard media formulations can have varying folate levels. Consider using folate-depleted media supplemented with a known concentration of folic acid for more controlled experiments. |
| Cell Line Resistance/Sensitivity | Characterize the expression levels of GARFT and key folate transporters (e.g., reduced folate carrier) in your cell line. Cell lines with lower expression of these proteins may be inherently more resistant. |
| Drug Stability and Storage | Ensure this compound is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions regularly. |
| Assay-Specific Artifacts | If using colorimetric assays like MTT, be aware that drug-induced changes in cellular metabolism can affect the readout independently of cell death. Consider validating findings with an alternative method, such as a direct cell count or a crystal violet assay. |
Problem 2: Difficulty in Interpreting Phenotypes - On-Target vs. Off-Target
| Possible Cause | Troubleshooting Steps |
| Confounding Off-Target Effects | Perform a rescue experiment by adding hypoxanthine (typically 50-100 µM) to the culture medium along with this compound. If the phenotype is rescued, it is likely an on-target effect. |
| mTORC1 Pathway Inhibition | If the phenotype is not rescued by purine supplementation, investigate the mTORC1 pathway. Perform a western blot to analyze the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46). A decrease in phosphorylation indicates mTORC1 inhibition. |
| Unknown Off-Targets | Consider performing or commissioning a kinase selectivity screen to identify other potential off-target kinases of this compound. This will provide a broader understanding of its activity profile. |
Data Presentation
Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| NCI-H460 | Non-small-cell lung | Not specified, but dose-dependent inhibition of p-S6RP, p-S6K1, and p-Chk1 observed up to 1000 nM | This compound at 100 nM induced G1 cell cycle arrest.[1] |
| A549 | Non-small-cell lung | Not specified, but 150 nM profoundly inhibits mTORC1 activity |
Note: Specific IC50 values for this compound are not consistently available across a wide range of cell lines in the public domain. Researchers should determine the IC50 empirically in their specific cell line of interest.
Table 2: Illustrative Example of a Kinase Off-Target Profile for a Hypothetical GARFT Inhibitor
Disclaimer: The following table is a hypothetical representation of a kinase screen for an antifolate compound and is for illustrative purposes only. Publicly available, comprehensive kinase screening data for this compound is limited.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| GARFT (On-Target) | >95% | <10 | Primary Target |
| mTOR | 85% | 150 | Known off-target, affecting the PI3K/AKT/mTOR pathway. |
| PI3Kα | 60% | >1000 | Potential for weak interaction, requires further validation. |
| CDK2 | 45% | >5000 | Unlikely to be a significant off-target at therapeutic concentrations. |
| EGFR | 15% | >10000 | Negligible interaction. |
| SRC | 10% | >10000 | Negligible interaction. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell line.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Western Blot for mTORC1 Pathway Activation
Objective: To assess the effect of this compound on the mTORC1 signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
On-Target Rescue Experiment
Objective: To determine if the observed phenotype is due to on-target inhibition of GARFT.
Procedure:
-
Follow the protocol for your primary assay (e.g., cell viability, cell cycle analysis).
-
In a parallel set of experiments, co-treat the cells with this compound and a rescuing agent.
-
Rescuing Agent: Hypoxanthine (typically 50-100 µM). Prepare a sterile stock solution of hypoxanthine in water or PBS.
-
Add the rescuing agent to the culture medium at the same time as this compound.
-
Compare the results of cells treated with this compound alone to those co-treated with this compound and the rescuing agent. A reversal of the this compound-induced phenotype in the presence of the rescuing agent indicates an on-target effect.
Mandatory Visualizations
Caption: On- and off-target mechanisms of this compound.
Caption: Workflow to differentiate on- and off-target effects.
Caption: Troubleshooting inconsistent this compound efficacy.
References
Technical Support Center: Improving the Reproducibility of Pelitrexol Experiments
Welcome to the technical support center for Pelitrexol (AG2037), a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to enhance the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel antifolate that primarily targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to the depletion of purine nucleotides necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting tumor cell proliferation.[1] Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.
Q3: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A3: Inconsistent IC50 values can arise from several factors. These include variability in cell seeding density, passage number of the cell line, and the concentration of folic acid in the cell culture medium. The metabolic activity of the cells, incubation time with the compound, and the specific cell viability assay used (e.g., MTT, XTT, CellTiter-Glo) can also significantly influence the results.[2] Ensure that these parameters are kept consistent across experiments.
Q4: My this compound solution appears to be precipitating in the cell culture medium. What can I do?
A4: Precipitation of folate derivatives like this compound can occur due to their limited solubility at neutral pH, which is typical for cell culture media.[3] To address this, ensure your DMSO stock solution is at a high enough concentration so that the final volume added to the medium is minimal (typically less than 0.5% v/v). Prepare fresh dilutions of this compound in the medium for each experiment and avoid storing it in aqueous solutions for extended periods. If precipitation persists, consider preparing the stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) before further dilution in the culture medium, but be sure to verify the final pH of your experimental medium.[3]
Q5: Are there known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to antifolate drugs, in general, can occur through several mechanisms. These include impaired drug transport into the cells, increased drug efflux, mutations in the target enzyme (GARFT) that reduce binding affinity, and amplification of the target enzyme.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | Verify the expression level of GARFT in your cell line. Some cell lines may have intrinsically high levels of the target enzyme, conferring resistance. Consider using a different cell line with known sensitivity to antifolates. |
| High Folic Acid in Medium | The concentration of folic acid in the cell culture medium can compete with this compound. Use a medium with a defined and consistent folic acid concentration. For some experiments, a folic acid-free medium supplemented with a known amount of folic acid may be necessary to obtain consistent results. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation. Use a fresh aliquot of the compound for each experiment and verify its purity if possible. |
| Sub-optimal Assay Conditions | Ensure that the cell seeding density allows for logarithmic growth throughout the assay period. Optimize the incubation time with this compound, as its effects are cell cycle-dependent. |
Issue 2: Inconsistent Western Blot Results for mTORC1 Pathway Inhibition
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | The inhibition of mTORC1 signaling by this compound may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point to observe the maximal reduction in the phosphorylation of downstream targets like S6K1 and 4E-BP1. |
| Basal Pathway Activity | Some cell lines may have low basal mTORC1 activity. To observe a significant inhibitory effect, you may need to stimulate the pathway with growth factors (e.g., insulin or serum) prior to and during this compound treatment.[4] |
| Antibody Quality | Ensure the primary antibodies for phosphorylated and total S6K1 and 4E-BP1 are validated and used at the recommended dilutions. Use appropriate positive and negative controls to verify antibody specificity. |
| Sample Preparation | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins. Ensure equal protein loading for all samples by performing a protein quantification assay (e.g., BCA assay). |
Data Presentation
In Vitro Proliferation Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Cell Viability Assay |
| e.g., A549 | Non-Small Cell Lung Cancer | User Data | 72 | MTT |
| e.g., MCF-7 | Breast Cancer | User Data | 72 | CellTiter-Glo |
| e.g., HCT116 | Colon Cancer | User Data | 72 | SRB |
| User-defined | ||||
| User-defined |
Note: This table is a template. Users should populate it with their own experimental data. IC50 values can vary significantly based on the cell line and experimental conditions.
In Vivo Efficacy Data
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| e.g., A549 NSCLC | Vehicle Control | e.g., i.p., daily | 0 | User Data |
| This compound (X mg/kg) | e.g., i.p., daily | User Data | User Data | |
| This compound (Y mg/kg) | e.g., i.p., daily | User Data | User Data | |
| User-defined | ||||
| User-defined |
Note: This table is a template for presenting in vivo efficacy data. The specific xenograft model, dosing schedule, and endpoints should be defined by the researcher.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for mTORC1 Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
GARFT Enzymatic Assay
This protocol is adapted from a spectrophotometric assay for GARFTase activity.
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM α,β-glycinamide ribonucleotide (GAR), 5.4 µM 10-formyl-5,8-dideazafolate (10-CHO-DDF), and varying concentrations of this compound in 0.1 M HEPES buffer (pH 7.5). Pre-incubate the plate at 37°C.
-
Enzyme Addition: Initiate the reaction by adding 150 µL of 20 nM purified human GARFTase enzyme to each well.
-
Absorbance Measurement: Immediately after adding the enzyme, shake the plate for 5 seconds and measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader. The rate of the reaction is determined by the production of 5,8-dideazatetrahydrofolate.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. The IC50 value can be determined by plotting the reaction rates against the inhibitor concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the PI3K/mTOR Pathway in Murine Endocrine Cell Lines: In Vitro and in Vivo Effects on Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pelitrexol in Cell Culture
Welcome to the technical support center for Pelitrexol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AG2037) is an investigational small molecule inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, this compound depletes the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis. This disruption of nucleotide metabolism leads to the inhibition of the mTORC1 signaling pathway, cell cycle arrest, and ultimately, the suppression of tumor cell proliferation.[1][2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
-
Reconstitution: this compound is typically soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium immediately before use.
Q3: What are the known degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound in cell culture media have not been extensively published, studies on the structurally similar antifolate drug, Pemetrexed, indicate that the primary degradation pathways are oxidation and hydrolysis.[1]
-
Oxidation: This is a major degradation pathway in aqueous solutions and can be catalyzed by factors such as exposure to light and the presence of metal ions.
-
Hydrolysis: This can occur under both acidic and alkaline conditions, leading to the cleavage of amide bonds in the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or no observable effect of this compound on my cells.
If you are not observing the expected biological effect of this compound (e.g., decreased cell viability, cell cycle arrest), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | This compound may be degrading in your cell culture medium. It is recommended to determine the stability of this compound under your specific experimental conditions. For long-term experiments (>48 hours), consider replenishing the medium with freshly prepared this compound every 48 hours. |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to antifolate drugs. This can be due to factors such as impaired drug transport into the cells, increased drug efflux, or altered expression of the target enzyme, GARFT. |
| Improper Storage | Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and protected from light to prevent degradation. Avoid repeated freeze-thaw cycles. |
Issue 2: High variability in results between experiments.
Inconsistent results can often be traced back to the stability and handling of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Activity | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Do not use previously prepared and stored diluted solutions. |
| Media Component Interaction | Certain components in cell culture media, such as high concentrations of folates, can compete with this compound for cellular uptake and enzymatic binding, potentially reducing its efficacy. Consider using a medium with a defined, lower folate concentration if this is a concern. |
| Light Exposure | Antifolates can be sensitive to light. Minimize the exposure of your this compound stock solutions and media containing this compound to direct light. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately after collection, centrifuge the sample to remove any debris and transfer the supernatant to a clean tube. If your medium contains serum, perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
HPLC Analysis:
-
Inject a fixed volume of the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound in the medium.
-
Table 1: Example HPLC Gradient for this compound Analysis
| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (0.1% Formic Acid in Acetonitrile) |
| 0 | 95 | 5 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 21 | 95 | 5 |
| 25 | 95 | 5 |
Note: This is an example gradient and may need to be optimized for your specific column and system.
Visualizations
Diagram 1: this compound's Impact on the mTORC1 Signaling Pathway
Caption: this compound inhibits GARFT, disrupting purine synthesis and mTORC1 signaling.
Diagram 2: Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in cell culture media.
References
Technical Support Center: Optimizing Pelitrexol Delivery in Animal Studies
Welcome to the technical support center for researchers utilizing Pelitrexol in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By blocking GARFT, this compound depletes the intracellular pool of purine nucleotides. This depletion leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway by reducing the levels of GTP-bound Rheb, an essential activator of mTORC1. The disruption of this pathway ultimately suppresses protein synthesis, arrests the cell cycle, and inhibits tumor growth.[1]
Q2: What is the recommended starting dose and administration route for this compound in mice?
A2: Based on preclinical studies in non-small-cell lung cancer (NSCLC) xenograft models, a common starting dose for this compound is between 10 mg/kg and 20 mg/kg, administered via intraperitoneal (i.p.) injection. A typical dosing schedule is every four days for a duration of three weeks.[1] However, the optimal dose and schedule may vary depending on the animal model, tumor type, and formulation used. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the administration and evaluation of this compound in animal studies.
Issue 1: Poor Solubility and Formulation Instability
-
Symptoms:
-
Precipitation of this compound in the formulation upon standing.
-
Difficulty in achieving the desired concentration.
-
Inconsistent results between experiments.
-
-
Potential Causes:
-
This compound has low aqueous solubility and is known to be unstable in solution.
-
-
Solutions:
-
Formulation Strategies: this compound is soluble in DMSO. For in vivo studies, a co-solvent system is often necessary. Always prepare fresh solutions immediately before administration. Below are some suggested formulations that can be optimized for your specific needs:
-
| Formulation Component | Protocol 1 | Protocol 2 |
| Solubilizing Agent | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300, 5% Tween-80, 45% Saline | 90% (20% SBE-β-CD in Saline) |
-
Preparation Guidelines:
-
Dissolve this compound in DMSO first.
-
Add the other components of the vehicle sequentially while vortexing.
-
Visually inspect the solution for any precipitation before each administration.
-
If precipitation occurs, gentle warming and/or sonication may aid in dissolution.
-
Issue 2: Inconsistent Tumor Growth Inhibition
-
Symptoms:
-
High variability in tumor response within the same treatment group.
-
Lack of expected efficacy compared to in vitro data.
-
-
Potential Causes:
-
Inconsistent drug administration and dosing.
-
Poor bioavailability of the administered drug.
-
Variability in the tumor model.
-
-
Solutions:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection) to minimize variability.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine key parameters such as Cmax, Tmax, and drug exposure (AUC) in your animal model. This will help confirm that the drug is reaching the systemic circulation at therapeutic concentrations.
-
Tumor Model Consistency: Ensure consistency in tumor cell implantation, including the number of cells, passage number, and injection site. Monitor tumor growth to ensure uniformity before initiating treatment.
-
Issue 3: Observed Toxicity or Adverse Effects
-
Symptoms:
-
Significant weight loss in treated animals.
-
Lethargy, ruffled fur, or other signs of distress.
-
Unexpected mortality.
-
-
Potential Causes:
-
The administered dose is above the maximum tolerated dose (MTD).
-
Off-target effects of this compound.
-
Toxicity related to the formulation vehicle.
-
-
Solutions:
-
Dose De-escalation: If toxicity is observed, reduce the dose and conduct a dose-range-finding study to establish a safer and more effective dose.
-
Vehicle Control: Always include a vehicle-only control group to differentiate between drug-related toxicity and adverse effects caused by the formulation excipients.
-
Monitor for Hematological Toxicity: As an antifolate, this compound may cause myelosuppression. Consider monitoring complete blood counts (CBCs) in a satellite group of animals.
-
Vitamin Supplementation: For antifolate drugs, supplementation with folic acid and vitamin B12 has been shown to ameliorate some toxicities without compromising efficacy. This strategy could be explored in your model.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Co-solvent System)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10% DMSO concentration in the final formulation. Vortex until the this compound is completely dissolved.
-
Sequentially add PEG300 (to 40%), Tween-80 (to 5%), and saline (to 45%), vortexing thoroughly after each addition.
-
Visually inspect the final solution for clarity. Prepare this formulation fresh before each administration.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549 NSCLC cells) into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection according to the planned schedule (e.g., every 4 days).
-
-
Monitoring:
-
Measure tumor volume and body weight at least twice a week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent efficacy.
Caption: Signaling pathway of this compound.
References
Technical Support Center: Best Practices for Pelitrexol Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pelitrexol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 25 mg/mL (53.94 mM) in DMSO; however, ultrasonic assistance may be required to achieve complete dissolution at this concentration.[1]
Q2: How should I prepare the this compound stock solution in DMSO?
To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound powder to achieve the desired concentration. If the compound does not dissolve readily, brief sonication or warming the solution to 37°C can aid in dissolution.
Q3: What are the recommended storage temperatures and durations for this compound stock solutions?
There are varying recommendations from different suppliers regarding the optimal long-term storage conditions for this compound stock solutions in DMSO. For maximal stability, storage at -80°C is generally preferred. Below is a summary of recommendations:
-
-80°C: Recommended storage for up to 2 years by some suppliers, while others suggest a shorter period of 6 months.[2]
-
-20°C: Recommendations for storage at this temperature vary more significantly, ranging from as long as 1 year to as short as 1 month.[1][2]
Given the discrepancies, it is advisable to consult the product-specific datasheet provided by your supplier. For critical experiments, it is always best to use freshly prepared solutions or to perform stability testing on older stock solutions.
Q4: Should I aliquot my this compound stock solution for storage?
Yes, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[2] This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the DMSO stock.
Q5: How should I handle this compound in its solid (powder) form?
Lyophilized this compound powder is more stable than its dissolved form. It is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the powder.
Troubleshooting Guide
Q1: My this compound stock solution appears to have a precipitate after thawing. What should I do?
If you observe precipitation after thawing your this compound stock solution, you can try to redissolve it by warming the vial to 37°C and vortexing or sonicating for a few minutes. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Q2: I diluted my DMSO stock solution into an aqueous buffer for my experiment, and a precipitate formed. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many small molecules. To mitigate this, try the following:
-
Gradual Dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing.
-
Lower Stock Concentration: Preparing a more dilute DMSO stock solution may help, though this will increase the final percentage of DMSO in your assay.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: I'm concerned about the stability of my older this compound stock solution. How can I check its integrity?
If you have concerns about the stability of a previously prepared stock solution, the most reliable method is to perform an analytical validation, such as High-Performance Liquid Chromatography (HPLC), to assess its purity and concentration compared to a freshly prepared standard. For a functional assessment, you can compare its biological activity in a well-established assay against a freshly prepared stock solution.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration (Source A) | Recommended Duration (Source B) | Recommended Duration (Source C) |
| -80°C | 2 years | 6 months | Not specified |
| -20°C | 1 year | 1 month | 1 month |
Note: The durations provided are based on information from various commercial suppliers and should be used as a guide. Always refer to the datasheet provided with your specific product.
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of a this compound stock solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the percentage of intact this compound remaining in a stock solution after storage under specific conditions.
Materials:
-
This compound stock solution (to be tested)
-
Freshly prepared this compound reference standard of known concentration
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
-
Preparation of Standards and Samples:
-
Prepare a fresh reference standard solution of this compound in DMSO at the same concentration as your stock solution.
-
Dilute the reference standard and the stored stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. (Note: This gradient is a starting point and should be optimized for best peak separation).
-
-
Data Analysis:
-
Inject the freshly prepared reference standard to determine the retention time and peak area of intact this compound.
-
Inject the stored stock solution sample.
-
Compare the peak area of this compound in the stored sample to the peak area of the reference standard.
-
The percentage of remaining this compound can be calculated as: (Peak Area of Stored Sample / Peak Area of Reference Standard) * 100%.
-
Also, observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualization
Caption: Workflow for Preparation and Storage of this compound Stock Solutions.
References
Technical Support Center: Normalizing Data from Pemetrexed High-Throughput Screens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pemetrexed high-throughput screening (HTS) data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variation in Pemetrexed HTS data?
A1: Common sources of variation in HTS data, including screens with Pemetrexed, are both technological and biological. Technological variations include batch-to-batch differences, plate-to-plate variability, and positional effects within a plate (such as edge effects). Biological variations can arise from factors like the presence of non-selective binders, which may lead to false-positive or false-negative results.[1]
Q2: Why is data normalization crucial for Pemetrexed HTS assays?
A2: Data normalization is essential to correct for systematic errors and variations that are not related to the biological activity of the tested compounds.[2] These errors can stem from instrumental fluctuations, differences in reagent dispensing, and plate-specific effects.[2][3] Proper normalization allows for a more accurate comparison of results across different plates and screening runs, reducing the rates of false positives and false negatives.[4]
Q3: What are some standard normalization methods used for HTS data?
A3: Several methods are used to normalize HTS data. Control-based normalization methods, such as percent inhibition, use on-plate positive and negative controls to scale the data. Other methods, like the Z-score and B-score, assume that most compounds on a plate are inactive and normalize the data based on the overall plate statistics (mean/median and standard deviation). For screens with high hit rates, methods like the Loess normalization, which uses a local polynomial fit, can be more effective.
Q4: How do I choose the right normalization method for my Pemetrexed screen?
A4: The choice of normalization method depends on the characteristics of your assay, particularly the hit rate. For screens with a low expected hit rate, methods like Z-score or B-score can be effective. However, if a high hit rate is anticipated (e.g., in secondary screens or with potent compound libraries), these methods may perform poorly. In such cases, a Loess normalization combined with a scattered arrangement of control wells on the plate is recommended to mitigate row, column, and edge effects.
Q5: What is the Z'-factor, and why is it important for my assay quality control?
A5: The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of an HTS assay. It measures the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably distinguish active compounds from inactive ones. A higher Z'-factor signifies a more robust and reliable assay. It is a critical quality control metric used to validate an assay before starting a full screening campaign.
Troubleshooting Guides
Issue 1: High data variability between replicate plates.
-
Question: My results are inconsistent across replicate plates, even with the same compounds. What could be the cause, and how can I fix it?
-
Answer: High inter-plate variability can be caused by several factors:
-
Inconsistent Reagent Preparation: Ensure that all reagents, including cell culture media and Pemetrexed solutions, are prepared consistently for each batch. Reagent stability should be confirmed, especially after freeze-thaw cycles.
-
Batch Effects: If plates are processed on different days or with different batches of reagents, this can introduce systematic variation. Plan your experiment to minimize batch effects where possible, and use appropriate normalization techniques that can account for plate-to-plate differences.
-
Instrument Fluctuations: Variations in incubator temperature/CO2 levels or plate reader sensitivity can affect results. Ensure all equipment is properly calibrated and maintained.
-
Solution: Implement rigorous quality control for all reagents. Run a plate uniformity assessment over multiple days to check for reproducibility. Normalize data on a per-plate basis using internal plate controls to help correct for plate-to-plate variation.
-
Issue 2: I'm observing positional effects (e.g., "edge effects") on my plates.
-
Question: The wells on the outer edges of my plates are showing consistently higher or lower readings than the inner wells. How can I mitigate this?
-
Answer: This is a common issue known as the "edge effect," often caused by uneven temperature distribution or increased evaporation in the outer wells.
-
Experimental Solution: To minimize edge effects, avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier.
-
Data Analysis Solution: Several normalization methods are designed to correct for positional effects. The B-score method, for example, adjusts for row and column biases. For more complex spatial patterns, Loess normalization can be very effective. A scattered layout of control wells across the plate, rather than just in the outer columns, can also help in diagnosing and correcting for these effects.
-
Issue 3: My Z'-factor is consistently low (<0.5).
-
Question: I'm having trouble achieving a Z'-factor above 0.5. What steps can I take to improve my assay quality?
-
Answer: A Z'-factor below 0.5 indicates a small separation between your positive and negative controls, suggesting the assay is not robust enough for reliable hit identification.
-
Check Controls: Ensure your positive and negative controls are appropriate and performing as expected. The positive control should elicit a strong and consistent response, while the negative control (e.g., DMSO vehicle) should represent baseline activity.
-
Optimize Assay Conditions: Re-evaluate key assay parameters such as cell seeding density, incubation times, and reagent concentrations. For Pemetrexed, which is sensitive to folate levels, the composition of the cell culture medium is critical.
-
Reduce Signal Variability: A low Z'-factor can be caused by high variability (large standard deviations) in your control wells. Review your liquid handling procedures to ensure accurate and consistent dispensing. Automation can help reduce this type of user-introduced variability.
-
Issue 4: My normalization seems to be distorting the data, especially on plates with many hits.
-
Question: When I apply B-score normalization, it seems to suppress the signal of my true hits on plates with a high hit rate. Why is this happening?
-
Answer: This is a known limitation of normalization methods like B-score and Z-score that assume a low hit rate. These methods use the plate's median or mean as a baseline for inactive compounds. If a large number of compounds on the plate are active (a high hit rate), this baseline is skewed, leading to an incorrect normalization that can diminish the signal of true hits.
-
Solution: For screens where the hit rate is expected to be high (studies suggest a critical hit-rate of around 20% for a 384-well plate), it is better to use a normalization method that is less sensitive to the overall distribution of activity. The Loess method, which fits a local surface to the data, has been shown to perform better under these conditions. It is also recommended to use a scattered plate layout for controls to improve the accuracy of the normalization.
-
Data Presentation
Table 1: Comparison of Normalization Methods in High-Throughput Screens with Varying Hit Rates.
| Normalization Method | Recommended Plate Layout for Controls | Performance at Low Hit Rate (<20%) | Performance at High Hit Rate (>20%) | Mean Z'-factor (5-42% Hit Rate) |
| B-score | Edge or Scattered | Good | Poor (can distort data) | 0.08 |
| Loess | Scattered | Excellent | Excellent | 0.5 |
This data is based on simulated 384-well plate HTS datasets.
Table 2: Interpretation of Z'-Factor Values for HTS Assay Quality.
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | The assay is robust and reliable for HTS. There is a large separation between positive and negative controls. |
| 0 to 0.5 | Acceptable/Marginal | The assay may be acceptable, but the separation between controls is small. Further optimization is recommended. |
| < 0 | Unacceptable | The assay is not suitable for HTS. The distributions of positive and negative controls are overlapping. |
Experimental Protocols
Generalized Protocol for a Cell-Based Pemetrexed HTS Assay
This protocol provides a general framework for a cell viability/cytotoxicity assay using Pemetrexed in a 384-well format. Optimization of specific parameters (e.g., cell number, drug concentrations, incubation times) is required for each cell line and experimental setup.
1. Reagent and Cell Preparation:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before plating.
-
Assay Medium: A critical step for Pemetrexed assays is the choice of medium. Many standard media contain high levels of folic acid, which can interfere with the mechanism of action of Pemetrexed. It is recommended to use a medium with low folate levels (e.g., RPMI) for the drug treatment step.
-
Compound Plating: Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. Using an automated liquid handler, dispense the compounds into the 384-well assay plates. Include positive (e.g., a known potent cytotoxic agent) and negative (e.g., DMSO vehicle) controls.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay wells low (typically under 1%) to avoid solvent-induced cytotoxicity.
2. Assay Procedure:
-
Cell Seeding: Trypsinize and resuspend the cells in the appropriate assay medium. Dispense the cell suspension into the 384-well plates containing the pre-plated compounds. The optimal cell seeding density should be determined empirically to ensure cells remain in an exponential growth phase throughout the experiment.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Readout: After the incubation period, measure cell viability using a suitable assay reagent (e.g., CellTiter-Glo®, resazurin). Follow the manufacturer's instructions for the chosen reagent.
-
Data Acquisition: Read the plates using a compatible plate reader to obtain the raw data (e.g., luminescence or fluorescence intensity).
3. Data Analysis Workflow:
-
Raw Data Inspection: Visualize the raw data from each plate as a heatmap to identify any obvious positional effects or errors.
-
Quality Control: Calculate the Z'-factor for each plate using the positive and negative control wells to assess the quality of the assay. Plates with a Z'-factor < 0.5 may need to be flagged for review or excluded.
-
Normalization: Apply an appropriate normalization method (e.g., percent inhibition, Z-score, or Loess) to correct for systematic variations.
-
Hit Identification: Define a hit threshold based on the normalized data (e.g., compounds that inhibit cell viability by more than three standard deviations from the plate median).
-
Dose-Response Analysis: For hits identified in the primary screen, perform follow-up dose-response experiments to determine potency (e.g., IC50).
Mandatory Visualization
Caption: Mechanism of action of Pemetrexed.
Caption: General experimental workflow for HTS.
Caption: Troubleshooting workflow for HTS data normalization.
References
- 1. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of mTOR Inhibitors for Oncological Research
An Important Clarification on Pelitrexol: Initial searches indicate a potential misclassification of this compound in the context of mTOR inhibition. This compound (also known as AG2037) is primarily identified as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] While its action—depleting intracellular guanine nucleotides—does lead to a secondary, indirect inhibition of mTOR Complex 1 (mTORC1) activity, it is not a direct inhibitor of the mTOR kinase itself.[1][2] Development of this compound was reportedly discontinued due to limited single-agent efficacy in clinical trials.
Given this, the following guide will focus on a comparative study of established, direct mTOR inhibitors, which are more relevant for researchers in this specific field. We will compare representatives from different classes: first-generation allosteric inhibitors (Rapalogs) and second-generation ATP-competitive inhibitors.
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.
Comparison of Key mTOR Inhibitors
This guide compares three classes of mTOR inhibitors:
-
Rapalogs (First-Generation): Allosteric inhibitors of mTORC1.
-
Dual mTORC1/mTORC2 Kinase Inhibitors (Second-Generation): ATP-competitive inhibitors targeting the kinase domain of mTOR.
-
Dual PI3K/mTOR Inhibitors (Second-Generation): Inhibitors targeting both mTOR and the upstream kinase PI3K.
Table 1: Performance and Specificity of Selected mTOR Inhibitors
| Inhibitor Class | Compound | Mechanism of Action | Target(s) | IC50 / Ki Value | Key Characteristics |
| Rapalogs | Rapamycin (Sirolimus) | Binds to FKBP12, creating a complex that allosterically inhibits mTORC1. | mTORC1 | ~0.1 nM (in HEK293 cells) | Potent mTORC1 inhibitor; incomplete inhibition of some substrates like 4E-BP1. Long-term treatment may affect mTORC2 assembly. |
| Rapalogs | Everolimus (RAD001) | Derivative of Rapamycin with a similar allosteric mechanism. | mTORC1 | Similar potency to Rapamycin. | FDA-approved for various cancers including breast and renal cell carcinoma. Improved pharmacokinetic properties over Rapamycin. |
| Rapalogs | Temsirolimus (CCI-779) | Prodrug of Sirolimus; functions as an allosteric mTORC1 inhibitor. | mTORC1 | Not specified | FDA-approved for advanced renal cell carcinoma. Higher water solubility allows for intravenous administration. |
| mTORC1/2 Kinase Inhibitors | Sapanisertib (INK128/TAK-228) | Orally active, ATP-competitive inhibitor of the mTOR kinase domain. | mTORC1 & mTORC2 | 1 nM (for mTOR kinase) | Overcomes resistance to rapalogs by inhibiting both complexes directly. Shows promise in combination therapies. |
| mTORC1/2 Kinase Inhibitors | AZD8055 | ATP-competitive inhibitor of the mTOR kinase domain. | mTORC1 & mTORC2 | Cellular IC50s ~24-27 nM for downstream markers. | Potently inhibits proliferation in various cancer cell lines with IC50 values of 20-50 nM. |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235 | Oral dual inhibitor targeting the ATP-binding site of PI3K and mTOR kinases. | PI3Kα, β, δ, γ & mTOR | IC50: 20.7 nM (mTOR), 4 nM (PI3Kα) | Potent anti-tumor activity in vivo, especially in combination with other pathway inhibitors. |
Signaling Pathway and Experimental Workflow Diagrams
mTOR Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in integrating signals from growth factors and nutrients to control key cellular processes. First-generation inhibitors (Rapalogs) primarily target mTORC1, whereas second-generation inhibitors target the kinase domain of mTOR, affecting both complexes.
Experimental Workflow for Inhibitor Evaluation
This workflow outlines a standard procedure for assessing the efficacy of a novel mTOR inhibitor in vitro.
Experimental Protocols
Below are summarized methodologies for key experiments used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition.
-
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified mTORC1 or mTORC2.
-
Principle: An active mTOR complex is incubated with a substrate (e.g., inactive S6K or 4E-BP1), ATP, and the test inhibitor. The amount of substrate phosphorylation is then quantified, typically via Western blot or radioactivity.
-
Protocol Summary:
-
Reaction Setup: In a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT), combine purified active mTOR (250 ng), a substrate such as inactive GST-4E-BP1 (150 ng), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer.
-
Detection: Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1 Thr37/46). The signal intensity is compared to controls (vehicle-treated) to determine the extent of inhibition.
-
Western Blot for Downstream mTOR Signaling
This method assesses the inhibitor's effect on the mTOR pathway within a cellular context.
-
Objective: To measure the phosphorylation status of key downstream effectors of mTORC1 (S6K1, 4E-BP1) and mTORC2 (Akt at Ser473) in treated cells.
-
Principle: Cells are treated with the inhibitor, and protein lysates are analyzed by Western blot to detect changes in the phosphorylation levels of mTOR pathway proteins.
-
Protocol Summary:
-
Cell Treatment: Plate cancer cells and allow them to adhere. Treat the cells with varying concentrations of the mTOR inhibitor (e.g., 0.05-50 nM) for a specified duration (e.g., 2 to 24 hours).
-
Lysis: Wash cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to determine the relative change in protein phosphorylation.
-
Cell Proliferation (MTT) Assay
This assay measures the functional consequence of mTOR inhibition on cancer cell growth and viability.
-
Objective: To determine the IC50 value of an mTOR inhibitor, representing the concentration at which it inhibits cell proliferation by 50%.
-
Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.
-
Protocol Summary:
-
Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the mTOR inhibitor and a vehicle control. Incubate for a period relevant to the cell doubling time (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
References
Pelitrexol Potency Benchmarked Against Standard-of-Care Chemotherapies in Key Cancers
A comprehensive analysis of preclinical data reveals the therapeutic potential of pelitrexol, a novel inhibitor of purine biosynthesis, in non-small cell lung cancer (NSCLC). While direct comparative potency data against standard-of-care chemotherapies in pancreatic and colorectal cancers remains limited, in vivo studies in NSCLC models demonstrate significant anti-tumor activity. This guide provides a detailed comparison based on available preclinical data, alongside the methodologies of the key experiments.
This compound (also known as AG2037) is an investigational anticancer agent that targets glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. By inhibiting GARFT, this compound disrupts the production of purines, essential building blocks for DNA and RNA, thereby impeding the proliferation of cancer cells. Furthermore, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.
This guide benchmarks the potency of this compound against established standard-of-care chemotherapies for non-small cell lung cancer, pancreatic cancer, and colorectal cancer, drawing upon available in vitro and in vivo preclinical data.
In Vitro Potency Assessment
In A549 NSCLC cells, this compound at a concentration of 150 nM profoundly inhibits mTORC1 activity within 24 hours.[1][2] In another NSCLC cell line, NCI-H460, this compound strongly inhibits the phosphorylation of S6K1, a downstream effector of mTORC1, in a dose-dependent manner (0-1000 nM) over 16 hours and induces cell cycle arrest at the G1 phase at 100 nM after 48 hours.[1][2]
The following tables summarize the IC50 values for standard-of-care chemotherapies in relevant cancer cell lines.
Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Standard-of-Care Chemotherapy | IC50 (µM) | Reference |
| A549 | Pemetrexed | 4.653 (24h), 1.861 (48h) | [3] |
| A549 | Cisplatin | Not specified | |
| NCI-H460 | Pemetrexed | Not specified |
Pancreatic Cancer
| Cell Line | Standard-of-Care Chemotherapy | IC50 (µM) | Reference |
| PANC-1 | Gemcitabine | Not specified | |
| MIA PaCa-2 | Gemcitabine | Not specified | |
| AsPC-1 | Gemcitabine | 0.0035-0.524 | |
| BxPC-3 | Gemcitabine | 0.0035-0.524 | |
| Capan-1 | Gemcitabine | 0.0035-0.524 | |
| Capan-2 | Gemcitabine | 0.0035-0.524 | |
| CFPAC1 | Gemcitabine | 0.0035-0.524 |
Colorectal Cancer
| Cell Line | Standard-of-Care Chemotherapy | IC50 (µM) | Reference |
| HCT116 | 5-Fluorouracil (5-FU) | Not specified | |
| HCT116 | Irinotecan | Not specified | |
| HT-29 | 5-Fluorouracil (5-FU) | Not specified | |
| HT-29 | Irinotecan | Not specified | |
| HT-29 | Oxaliplatin | Not specified | |
| SW480 | Irinotecan | Not specified | |
| RKO | 5-Fluorouracil (5-FU) | Not specified | |
| RKO | Irinotecan | Not specified | |
| CaCo-2 | 5-Fluorouracil (5-FU) | Not specified |
In Vivo Efficacy Assessment
Preclinical studies using animal models provide valuable insights into the anti-tumor activity of novel compounds. In a xenograft model of non-small cell lung cancer, this compound demonstrated robust tumor growth suppression.
| Cancer Model | Investigational Drug | Dosage | Tumor Growth Inhibition | Reference |
| NSCLC Xenograft | This compound | 10 mg/kg | 64% | |
| NSCLC Xenograft | This compound | 20 mg/kg | 69% |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the general workflow for assessing drug potency, the following diagrams are provided.
Experimental Protocols
In Vitro mTORC1 Activity Assay (Adapted from referenced studies)
Cell Lines: A549 and NCI-H460 non-small cell lung cancer cells were used.
Drug Treatment: Cells were treated with varying concentrations of this compound (e.g., 0-1000 nM) for specified durations (e.g., 16 or 24 hours).
Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-S6K1 band was normalized to the total S6K1 band to determine the extent of mTORC1 inhibition.
In Vivo NSCLC Xenograft Study (Adapted from referenced studies)
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
Tumor Implantation: A suspension of human NSCLC cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) was subcutaneously injected into the flank of each mouse.
Tumor Growth Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (Length x Width^2) / 2.
Drug Administration: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg. The control group received a vehicle solution.
Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Conclusion
The available preclinical data indicates that this compound is a potent inhibitor of NSCLC growth in vivo, acting through the dual mechanisms of de novo purine synthesis and mTORC1 signaling inhibition. While direct comparative in vitro potency data against standard-of-care chemotherapies is not yet broadly available in the public domain, its significant anti-tumor activity in NSCLC xenograft models at well-tolerated doses underscores its potential as a novel therapeutic agent. Further studies are warranted to directly benchmark the potency of this compound against current standard-of-care agents across a broader range of cancer types, including pancreatic and colorectal cancers, to fully elucidate its clinical potential.
References
Head-to-Head Comparison: Pelitrexol and Lometrexol in Cancer Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of cancer therapeutics, folate antagonists have long been a cornerstone of chemotherapy. Pelitrexol and lometrexol, both potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT), represent a targeted approach within this class, aiming to disrupt the de novo purine biosynthesis pathway essential for cancer cell proliferation. This guide provides a comprehensive head-to-head comparison of this compound and lometrexol, summarizing their mechanisms of action, available preclinical and clinical data, and detailed experimental protocols to support further research and development.
Executive Summary
This compound and lometrexol share the same primary molecular target, GARFT, a critical enzyme in the synthesis of purines required for DNA and RNA replication. By inhibiting this enzyme, both compounds lead to the depletion of purine pools, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. While direct head-to-head comparative studies are limited in publicly available literature, this guide synthesizes the existing data to draw a comparative picture of their biochemical potency, cellular activity, and clinical development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and lometrexol. It is crucial to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (AG2037) | Lometrexol (DDATHF) | Reference Compound (LY309887) |
| Target | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Glycinamide Ribonucleotide Formyltransferase (GARFT) |
| Ki for GARFT Inhibition | Not explicitly reported | 9-fold less potent than LY309887[1] | 6.5 nM[1] |
| IC50 vs. CCRF-CEM Cells | Data not available | 2.9 nM[1] | 9.9 nM[1] |
Note: LY309887 is a second-generation GARFT inhibitor included for comparative context as it was directly compared with lometrexol.
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Non-small-cell lung cancer (NSCLC) xenografts | 10 mg/kg and 20 mg/kg, i.p., every 4 days for 3 weeks | 64% and 69% respectively | [2] |
| Lometrexol | C3H mammary murine tumor model | Not specified | Less potent than LY309887 | |
| Lometrexol | Colon and pancreatic human xenografts | Not specified | Showed excellent efficacy, but less than LY309887 in pancreatic models |
Table 3: Clinical Development and Toxicities
| Feature | This compound | Lometrexol |
| Phase of Development | Phase II trials completed | Investigated in Phase I and II trials |
| Dose-Limiting Toxicities | Anemia, thrombocytopenia, diarrhea, fatigue, mucosal inflammation | Thrombocytopenia and mucositis |
| Toxicity Mitigation | Not specified | Co-administration with folic acid or leucovorin |
Mechanism of Action and Signaling Pathways
Both this compound and lometrexol are antifolates that are actively transported into cells. Once inside, they are polyglutamated, a process that enhances their intracellular retention and inhibitory activity against GARFT. Inhibition of GARFT blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the de novo purine synthesis pathway. This leads to a depletion of intracellular guanine and adenosine nucleotide pools.
For this compound, this purine depletion has been shown to have a secondary effect on the mTORC1 signaling pathway. The reduction in GTP levels leads to decreased activation of the small GTPase Rheb, a critical activator of mTORC1. This dual mechanism of action—direct inhibition of purine synthesis and indirect inhibition of the pro-growth mTORC1 pathway—is a key feature of this compound's antitumor activity.
Lometrexol's mechanism is primarily characterized by the direct inhibition of GARFT, leading to purine depletion and subsequent cell cycle arrest and apoptosis.
Below are diagrams illustrating the signaling pathways affected by these drugs.
References
Validating the Specificity of Pelitrexol for GARFT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pelitrexol, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), with other known GARFT inhibitors. The following sections detail the inhibitory activities of these compounds, provide comprehensive experimental protocols for specificity validation, and visualize key biological pathways and experimental workflows.
Quantitative Comparison of GARFT Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative compounds against GARFT and other relevant enzymes. This data is crucial for assessing the specificity of each inhibitor.
| Inhibitor | Target Enzyme | Ki | IC50 | Off-Target Enzymes | Ki / IC50 (Off-Target) |
| This compound (AG2037) | GARFT | 28 nM [1] | mTORC1 (indirect) | ||
| Lometrexol | GARFT | 58.5 nM* | SHMT1 | 20 µM[2] | |
| SHMT2 | ~100 µM[2][3] | ||||
| LY309887 | GARFT | 6.5 nM[4] | |||
| Pemetrexed | GARFT | 65 nM | Thymidylate Synthase (TS) | 1.3 nM | |
| Dihydrofolate Reductase (DHFR) | 7.2 nM |
*Calculated based on the finding that LY309887 is 9-fold more potent than Lometrexol, with a Ki of 6.5 nM for LY309887.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the specificity of GARFT inhibitors.
GARFT Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified GARFT.
Materials:
-
Purified recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8,10-trideaza-folic acid (TFA-folate) as the folate cosubstrate
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture containing GAR and TFA-folate in the assay buffer.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells of the microplate. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding the purified GARFT enzyme to each well.
-
Immediately measure the increase in absorbance at 295 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the GARFT activity.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value from the dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cellular Proliferation Assay with Purine Rescue
This cell-based assay assesses the specificity of a GARFT inhibitor by determining if its anti-proliferative effect can be reversed by supplying an exogenous source of purines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
Hypoxanthine or adenine as a purine source
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound in both the presence and absence of a rescuing agent (e.g., 100 µM hypoxanthine).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot cell viability against the inhibitor concentration for both the rescued and non-rescued conditions. A rightward shift in the dose-response curve in the presence of the purine source indicates that the inhibitor's primary mechanism of action is through the inhibition of de novo purine synthesis.
Clonogenic Survival Assay
This assay determines the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of long-term cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Treat a suspension of cells with varying concentrations of the test compound for a defined period (e.g., 24 hours).
-
After treatment, wash the cells to remove the compound.
-
Plate a known number of viable cells into 6-well plates and incubate for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
The following diagrams illustrate the de novo purine synthesis pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: De novo purine synthesis pathway highlighting GARFT.
Caption: Workflow for validating GARFT inhibitor specificity.
References
- 1. Pemetrexed Induced Thymidylate Synthase Inhibition in Non-Small Cell Lung Cancer Patients: A Pilot Study with 3′-Deoxy-3′-[18F]fluorothymidine Positron Emission Tomography | PLOS One [journals.plos.org]
- 2. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Pelitrexol in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic effects of Pelitrexol, a glycinamide ribonucleotide formyltransferase (GARFT) inhibitor with additional activity against mTORC1, when combined with other targeted therapies. Due to the limited publicly available data on this compound combination studies, this document focuses on the mechanistic rationale for potential synergistic interactions and provides detailed experimental protocols to enable researchers to investigate these hypotheses.
This compound: Mechanism of Action and Rationale for Combination Therapy
This compound is an antifolate drug that primarily targets GARFT, a crucial enzyme in the de novo purine synthesis pathway. By inhibiting GARFT, this compound disrupts the production of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway by reducing the levels of GTP-bound Rheb, a key activator of mTORC1. This dual mechanism of action provides a strong rationale for exploring synergistic combinations with other targeted agents.
The inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways is a cornerstone of many targeted cancer therapies. There is significant crosstalk between these pathways. For instance, the inhibition of one pathway can sometimes lead to the compensatory activation of another, a common mechanism of drug resistance. By targeting both purine synthesis/mTORC1 with this compound and a compensatory pathway with another targeted agent, it may be possible to achieve a synergistic anti-tumor effect.
Potential Synergistic Combinations with this compound
Based on its mechanism of action and the known crosstalk between cellular signaling pathways, several classes of targeted therapies present themselves as rational combination partners for this compound. The following table summarizes these potential combinations, the underlying rationale, and the cancer types in which these pathways are commonly dysregulated.
| Targeted Therapy Class | Rationale for Combination with this compound | Relevant Cancer Types (Examples) |
| PI3K/AKT Inhibitors | This compound inhibits mTORC1, a downstream effector of the PI3K/AKT pathway. Combining this compound with a PI3K or AKT inhibitor could lead to a more profound and durable blockade of this critical survival pathway, potentially overcoming feedback activation loops. | Breast Cancer, Prostate Cancer, Ovarian Cancer |
| MEK/ERK (MAPK Pathway) Inhibitors | There is significant crosstalk between the PI3K/AKT/mTOR and MAPK pathways. Inhibition of the mTOR pathway by this compound may lead to the activation of the MAPK pathway as a resistance mechanism. Co-targeting both pathways could prevent this escape mechanism and induce greater apoptosis. | Melanoma, Colorectal Cancer, Non-Small Cell Lung Cancer |
| EGFR Inhibitors | The EGFR signaling pathway can activate both the PI3K/AKT/mTOR and MAPK pathways. In tumors driven by EGFR mutations, combining an EGFR inhibitor with this compound could provide a vertical blockade of these key downstream signaling cascades. | Non-Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Cancer |
Experimental Protocols for Evaluating Synergy
To empirically validate the synergistic potential of this compound in combination with other targeted therapies, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
Cell Viability Assays (MTT/MTS)
Objective: To determine the effect of single-agent and combination drug treatments on the metabolic activity and proliferation of cancer cell lines.
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the targeted therapy alone, and the combination of both at various ratios (e.g., constant ratio based on IC50 values). Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single-agent and combination drug treatments.
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the targeted therapy, and their combination at selected concentrations (e.g., IC50 values) for a predetermined time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Synergy Analysis (Combination Index)
Objective: To quantitatively determine if the interaction between this compound and another targeted therapy is synergistic, additive, or antagonistic.[1][2][3][4]
Method: The Combination Index (CI) method developed by Chou and Talalay is a widely used method for quantifying drug interactions.[4] The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the dose of drug 1 alone that produces x effect.
-
(Dx)₂ is the dose of drug 2 alone that produces x effect.
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce x effect.
A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-effect data.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved and a typical experimental workflow for evaluating synergistic effects.
Caption: Mechanism of action of this compound.
Caption: Rationale for combining this compound with a MAPK inhibitor.
Caption: Experimental workflow for synergy evaluation.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other targeted therapies is currently lacking in the public domain, a strong mechanistic rationale exists for pursuing such combinations. The dual inhibition of de novo purine synthesis and the mTORC1 pathway by this compound makes it a promising candidate for combination with inhibitors of key cancer signaling pathways such as the PI3K/AKT and MAPK pathways. The experimental protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers to rigorously evaluate these potential synergies and to generate the data necessary to advance novel combination therapies into further preclinical and clinical development.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key experiments from Pelitrexol clinical trials in a laboratory setting
For researchers, scientists, and drug development professionals, this guide provides a framework for replicating pivotal experiments from Pelitrexol clinical trials in a laboratory setting. It offers an objective comparison of this compound's performance with the alternative antifolate, Pemetrexed, supported by experimental data and detailed methodologies.
This compound (AG2037) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[1] Its mechanism of action also involves the inhibition of the mTORC1 signaling pathway.[1] This guide outlines the necessary protocols to investigate these effects in a controlled laboratory environment and compares its efficacy with Pemetrexed, another widely used antifolate that targets multiple enzymes in folate metabolism.[2][3]
Comparative Efficacy: this compound vs. Pemetrexed
To provide a clear comparison of the cytotoxic and cytostatic effects of this compound and Pemetrexed, the following tables summarize key quantitative data from in vitro studies.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | NCI-H460 | Non-Small Cell Lung | Not explicitly stated, but effective concentrations are in the nM range. | [1] |
| A549 | Non-Small Cell Lung | Not explicitly stated, but effective concentrations are in the nM range. | ||
| Pemetrexed | A549 | Non-Small Cell Lung | 1820 ± 170 | |
| HCC827 | Non-Small Cell Lung | 1540 ± 300 | ||
| H1975 | Non-Small Cell Lung | 3370 ± 140 | ||
| SNU-601 | Gastric | 17 | ||
| SNU-16 | Gastric | 36 |
Table 1: Comparative IC50 Values of this compound and Pemetrexed in Various Cancer Cell Lines.
| Drug | Cell Line | Effect on Cell Cycle | Percentage of Cells in Arrested Phase | Citation |
| This compound | NCI-H460 | G1 Arrest | 63% in G1 phase at 100 nM after 48h. | |
| Pemetrexed | PC9 | G1 Arrest | Dose-dependent increase in G1 phase. | |
| Eca-109 | G0/G1 Arrest | Increase from 57.63% to 80.34% in G1 phase with 0-10 µM. | ||
| EC9706 | G0/G1 Arrest | Increase from 45.94% to 65.05% in G1 phase with 0-10 µM. | ||
| A549 | S-Phase Arrest | Dose- and time-dependent increase in S-phase. |
Table 2: Comparative Effects of this compound and Pemetrexed on Cell Cycle Progression.
| Drug | Cell Line | Apoptosis Induction | Observations | Citation |
| This compound | NCI-H460, A549 | Yes | Data on specific percentages of apoptotic cells not readily available in initial findings. | |
| Pemetrexed | PC9 | Yes | Dose-dependent increase in late apoptotic cells (Annexin V/PI positive) from 4.48% to 22.1% after 72h. | |
| MSTO-211, A549 | Yes | Significant increase in apoptosis observed with Annexin V staining. | ||
| A549 | Yes | Increased percentage of apoptotic cells after treatment. |
Table 3: Comparative Apoptotic Effects of this compound and Pemetrexed.
Experimental Protocols
Detailed methodologies for replicating the key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and Pemetrexed on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., NCI-H460, A549)
-
Complete culture medium
-
96-well plates
-
This compound and Pemetrexed stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound or Pemetrexed and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to assess the effect of the drugs on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Pemetrexed
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Pemetrexed for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following drug treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Pemetrexed
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
4. Western Blot Analysis of mTORC1 Pathway
This technique is used to analyze the phosphorylation status of key proteins in the mTORC1 signaling pathway.
-
Materials:
-
Cancer cell lines
-
This compound and Pemetrexed
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-S6RP, anti-S6RP, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound or Pemetrexed for the indicated times.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Assay
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This in vivo model is used to evaluate the tumor growth suppression activity of this compound.
-
Materials:
-
NCI-H460 human NSCLC cell line
-
Athymic nude mice (nu/nu)
-
Matrigel (optional)
-
This compound solution for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject NCI-H460 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound intraperitoneally (e.g., 10 mg/kg and 20 mg/kg) every 4 days for 3 weeks.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
-
Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the in vivo xenograft study.
References
- 1. Overexpression of PTEN may increase the effect of pemetrexed on A549 cells via inhibition of the PI3K/AKT/mTOR pathway and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Proper Disposal of Pelitrexol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Pelitrexol are paramount to ensuring laboratory safety and environmental protection. this compound, an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) used in cancer research, requires stringent disposal procedures due to its potential hazardous properties characteristic of antineoplastic agents.[1][2] Adherence to these protocols minimizes exposure risks and ensures compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling guidelines. All personnel must receive training on the health and physical hazards of the specific agents they are working with, signs and symptoms of exposure, and emergency procedures.[1]
Key Safety Measures:
-
Engineering Controls: All manipulations of this compound, including preparation, reconstitution, and dilution, should be performed in a designated containment device such as a chemical fume hood or a Class II Type B2 biological safety cabinet.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes double gloving with chemotherapy-rated gloves, a disposable gown with a solid front and tight-fitting cuffs, and eye protection.[3] For spills or potential aerosol generation, respiratory protection may be necessary.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common procedure involves a three-step process of washing with a detergent solution, followed by sterile water, and then disinfecting with 70% isopropyl alcohol.
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must follow a strict waste segregation and containment protocol. Cross-contamination with other waste streams must be avoided.
-
Waste Segregation at the Point of Generation: Immediately after use, all items contaminated with this compound must be segregated as cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, masks, etc.).
-
Labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
-
Waste Containment:
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed in a designated, puncture-resistant, and leak-proof sharps container specifically labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste."
-
Solid Waste: Non-sharp solid waste, including PPE and labware, should be collected in thick, leak-proof plastic bags, often color-coded (e.g., yellow) and clearly labeled as "Chemotherapeutic Waste." These bags should then be placed inside a rigid, secondary container with a secure lid.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in leak-proof, shatter-resistant containers. These containers must be clearly labeled with the contents and the "Chemotherapeutic Waste" hazard symbol. Do not dispose of liquid cytotoxic waste down the drain.
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Chemotherapeutic Waste," the name of the primary hazardous constituent (this compound), and the date. Waste should be stored in a designated, secure area with limited access, away from general laboratory traffic, until it is collected for final disposal.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste contractor. The standard and required method of disposal for cytotoxic waste is high-temperature incineration.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a respirator if the substance is in powder form.
-
Cover the spill with absorbent pads, working from the outside in.
-
Clean the area with a detergent solution, followed by water.
-
Place all cleanup materials in the designated chemotherapeutic waste container.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area immediately and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Cleanup should only be performed by trained personnel with appropriate respiratory and personal protective equipment.
-
Quantitative Data Summary
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double chemotherapy-rated gloves (latex or nitrile) | |
| Gown | Lint-free, non-permeable with a solid front, long sleeves, and tight-fitting cuffs | |
| Eye Protection | Safety goggles or face shield | |
| Waste Containers | ||
| Sharps | Puncture-proof, leak-proof, hard plastic container labeled "Chemotherapeutic Waste" | |
| Solids | Yellow, leak-proof bags placed in a rigid, labeled secondary container | |
| Liquids | Leak-proof, glass or plastic containers with tight-fitting lids | |
| Spill Cleanup | ||
| Small Spill Threshold | < 5 mL |
This compound Disposal Workflow
Disclaimer: No specific Safety Data Sheet (SDS) or EPA RCRA waste code for this compound was identified in the public domain. The information provided is based on general guidelines for the disposal of cytotoxic and antineoplastic agents. Researchers must consult their institution's specific waste management protocols and, if available, the supplier's SDS for this compound to ensure full compliance and safety.
References
Personal protective equipment for handling Pelitrexol
Essential Safety and Handling Guide for Pelitrexol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent purine biosynthesis inhibitor. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as a cytotoxic agent, and as such, requires stringent handling protocols.[1][2][3]
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion.[1][4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978) | Provides a primary barrier against direct skin contact and absorption. Double-gloving is recommended for enhanced protection, especially during compounding and administration. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-lint, non-absorbent material (e.g., polyethylene-coated polypropylene) | Protects against splashes and contamination of personal clothing. The back-closure design minimizes the risk of frontal contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield should be used when there is a significant risk of splashing. | Protects the eyes and face from accidental splashes of this compound solutions or powder. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound or when there is a potential for aerosol generation. | Prevents inhalation of the cytotoxic compound, which can be a significant route of exposure. |
II. Operational Handling Plan
Safe handling of this compound requires a combination of engineering controls, administrative procedures, and proper PPE.
A. Engineering Controls:
-
Ventilation: All handling of powdered this compound and preparation of its solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). These engineering controls provide a contained workspace to minimize the risk of aerosol generation and exposure.
-
Closed System Drug-Transfer Devices (CSTDs): The use of CSTDs is highly recommended during drug reconstitution and administration to further reduce the risk of spills and aerosol release.
B. Procedural Guidance:
-
Preparation:
-
Designate a specific area for the handling of this compound.
-
Before starting, ensure the BSC or CACI is operating correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary supplies before placing them inside the containment device.
-
-
Reconstitution and Dilution:
-
Follow the specific protocol for reconstituting the lyophilized powder or diluting a stock solution.
-
Use sterile, disposable syringes and needles.
-
To prevent pressure buildup and aerosol generation, use a venting needle or a CSTD.
-
Slowly inject the diluent onto the inner wall of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the contents; do not shake vigorously.
-
-
Labeling:
-
Clearly label all containers with the drug name ("this compound"), concentration, date of preparation, and a "Cytotoxic Hazard" warning.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug volume, are considered trace waste. This includes empty vials, syringes, IV bags, gloves, gowns, and absorbent pads.
-
Bulk Chemotherapy Waste: This category includes unused or partially used vials of this compound, grossly contaminated PPE, and materials used to clean up spills.
B. Disposal Procedures:
| Waste Type | Container | Disposal Method |
| Sharps | Puncture-resistant, leak-proof sharps container with a "Chemotherapy Waste" label. | Incineration at a licensed hazardous waste facility. |
| Trace Waste | Yellow, leak-proof chemotherapy waste container with a biohazard symbol and "Chemotherapy Waste" label. | Incineration at a licensed hazardous waste facility. |
| Bulk Waste | Black, RCRA-approved hazardous waste container. | Disposal as hazardous chemical waste according to institutional and regulatory guidelines. Must be handled by a licensed hazardous waste vendor. |
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
A. Spill Kit: A dedicated chemotherapy spill kit must be readily accessible in any area where this compound is handled. The kit should contain:
-
Appropriate PPE (as outlined in the table above)
-
Absorbent, disposable pads or pillows
-
Disposable scoop and scraper
-
Two pairs of chemotherapy-tested gloves
-
Goggles and a respirator
-
Detergent solution and sterile water for cleaning
-
Properly labeled "Chemotherapy Waste" disposal bags
B. Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment from the spill kit before beginning cleanup.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Use the scoop and scraper to carefully collect all contaminated materials.
-
Place all contaminated materials into the chemotherapy waste bags.
-
Clean the spill area three times with a detergent solution, followed by a rinse with sterile water.
-
-
Dispose of Waste: Seal the waste bags and place them in the appropriate (yellow or black) chemotherapy waste container.
-
Decontaminate and Document:
-
Remove and dispose of all PPE as chemotherapy waste.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure according to institutional policy.
-
Visual Workflow and Procedure Diagrams
The following diagrams, generated using the DOT language, illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
